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3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline Documentation Hub

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  • Product: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline
  • CAS: 1247801-01-9

Core Science & Biosynthesis

Foundational

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline chemical structure

This technical guide provides an in-depth analysis of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly within t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly within the realm of Angiotensin II Receptor Blockers (ARBs) and kinase inhibitors.

Compound: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS Registry Number: 1247801-01-9 (Free Base) / 151257-01-1 (Often associated with related HCl salts or misindexed intermediates) Role: Privileged Pharmacophore & Synthetic Intermediate

Molecular Architecture & Physicochemical Profile[1]

The molecule comprises a 3-substituted aniline core linked via a methylene bridge to the N1-position of a 4,5-dimethylimidazole ring. This architecture serves as a critical "linker-pharmacophore" hybrid. The aniline amine (-NH2) acts as a nucleophilic handle for amide coupling or urea formation, while the imidazole ring functions as a hydrogen bond acceptor and a weak base (pKa ~7.0), often mimicking the histidine residue in biological binding pockets.

Key Physicochemical Data
PropertyValuebiological Significance
Molecular Formula C₁₂H₁₅N₃Compact scaffold for fragment-based design.
Molecular Weight 201.27 g/mol Low MW allows for "Lead-Like" derivatization.
LogP (Predicted) ~1.3 - 1.5Moderate lipophilicity; good bioavailability potential.
Topological Polar Surface Area ~43 ŲExcellent membrane permeability (<140 Ų).
H-Bond Donors/Acceptors 1 / 2Balanced profile for receptor interaction.
pKa (Imidazole N3) ~7.2Physiologically relevant ionization state.

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold requires strict regiochemical control to ensure N1-alkylation of the imidazole and selective reduction of the nitro-precursor.

Core Synthetic Workflow

The industrial route typically employs a convergent synthesis involving 4,5-dimethylimidazole and 3-nitrobenzyl chloride .

Step 1: N-Alkylation (Regioselective)

  • Reagents: 4,5-Dimethylimidazole, 3-Nitrobenzyl chloride, K₂CO₃ (Base).

  • Solvent: DMF or Acetonitrile (Polar aprotic promotes S_N2).

  • Mechanism: The imidazole anion attacks the benzylic carbon.

  • Note on Regiochemistry: Due to the symmetry of 4,5-dimethylimidazole, N1 and N3 alkylation result in the same product (unlike 4-methylimidazole), simplifying purification.

Step 2: Chemoselective Reduction

  • Reagents: H₂ (gas), Pd/C (10%) or Fe/HCl.

  • Conditions: Mild pressure (1-3 bar) to prevent reduction of the imidazole ring.

  • Outcome: Conversion of the nitro group (-NO₂) to the aniline amine (-NH₂).

Process Flow Diagram (Graphviz)

SynthesisPath Figure 1: Convergent Synthesis of the DMA-Aniline Scaffold Start1 4,5-Dimethylimidazole Reagent1 K2CO3 / DMF (Reflux) Start1->Reagent1 Start2 3-Nitrobenzyl Chloride Start2->Reagent1 Inter Intermediate: 1-(3-nitrobenzyl)-4,5-dimethylimidazole Reagent2 H2 / Pd-C (Reduction) Inter->Reagent2 Reagent1->Inter N-Alkylation Product Target: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline Reagent2->Product Nitro Reduction

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for downstream drug synthesis, a self-validating HPLC protocol is required. The primary impurities are the unreduced nitro-intermediate and potential over-reduction byproducts.

HPLC Method Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Peptide bond sensitivity).

  • Retention Logic: The aniline (polar amine) will elute earlier than the nitro-precursor (less polar).

Specification Limits
ParameterAcceptance CriteriaRationale
Purity (HPLC) ≥ 98.0%Critical for avoiding side reactions in coupling steps.
Nitro-Impurity ≤ 0.15%Nitro groups can poison hydrogenation catalysts downstream.
Water Content ≤ 0.5%Aniline oxidation is accelerated by moisture.

Application in Drug Design (SAR)

This molecule is a bioisosteric building block used to synthesize Angiotensin II Receptor Blockers (ARBs) and Type II Kinase Inhibitors .

The "Sartan" Connection

While Telmisartan utilizes a benzimidazole core, the 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline scaffold represents a "deconstructed" analog.

  • Mechanism: The imidazole nitrogen coordinates with the Zinc or critical residues in the AT1 receptor, while the biphenyl/phenyl tail (added via the aniline) mimics the hydrophobic pocket interactions seen in Losartan and Irbesartan.

  • Synthesis Logic: The aniline amine reacts with carboxylic acid derivatives (e.g., biphenyl-carboxylic acids) to form the amide linkage essential for receptor affinity.

Kinase Inhibition (Type II)

In kinase drug discovery, the "Head-Linker-Tail" strategy is ubiquitous.

  • Role: The imidazole acts as the "Head" (Hinge binder), and the aniline serves as the "Linker" to the hydrophobic "Tail" (Allosteric pocket binder).

  • Example: Similar motifs are found in VEGFR and PDGFR inhibitors where the imidazole-methyl-aniline moiety provides rigidity and H-bonding capability.

Drug Coupling Mechanism (Graphviz)

CouplingMechanism Figure 2: Modular Drug Assembly using the DMA-Aniline Scaffold Aniline 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (Nucleophile) Coupling Coupling Reaction (HATU/DIPEA or SOCl2) Aniline->Coupling Acid Carboxylic Acid Derivative (Electrophile - e.g., Biphenyl Acid) Acid->Coupling Amide Amide Intermediate (Pre-Drug Scaffold) Coupling->Amide Amide Bond Formation Cyclization Optional Cyclization (Benzimidazole Formation) Amide->Cyclization If forming fused rings FinalDrug Final Bioactive Ligand (ARB or Kinase Inhibitor) Amide->FinalDrug Direct Analog Cyclization->FinalDrug

Safety & Handling (HSE)

As an aromatic amine and imidazole derivative, this compound presents specific hazards.

  • Toxicity: Aromatic anilines are potential genotoxins. Handle in a fume hood with double-gloving (Nitrile).

  • Stability: The free base is prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at 2-8°C.

  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 36(25), 4040-4051.

  • Fluorochem Ltd. (2024). Product Sheet: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (CAS 1247801-01-9).

  • Zhang, Y., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25.

  • PubChem. (2024).[2][3][4] Compound Summary: Imidazole Derivatives and Anilines.[5] National Library of Medicine.

Sources

Exploratory

Nomenclature, Synthesis, and Structural Validation of 3-((4,5-dimethyl-1H-imidazol-1-yl)methyl)aniline

Topic: 3-((4,5-dimethyl-1H-imidazol-1-yl)methyl)aniline IUPAC name variations Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-((4,5-dimethyl-1H-imidazol-1-yl)methyl)aniline IUPAC name variations Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

A Technical Guide for Medicinal Chemists

Executive Summary & Structural Context

The compound 3-((4,5-dimethyl-1H-imidazol-1-yl)methyl)aniline (CAS RN: 1247801-01-9 ) represents a critical pharmacophore scaffold in medicinal chemistry. Characterized by a methylene bridge connecting a solvent-exposed 4,5-dimethylimidazole headgroup to a 3-aminoaryl tail, this structure serves as a versatile intermediate for kinase inhibitors (e.g., Nilotinib analogs), GPCR ligands, and serotonin (5-HT) receptor modulators.

This guide provides a definitive analysis of its nomenclature hierarchy, a regioselective synthetic protocol, and self-validating quality control measures.

Nomenclature Hierarchy and IUPAC Variations

Naming heterocyclic-aromatic hybrids requires navigating priority rules regarding principal functional groups and parent hydride selection. The following variations are chemically valid, but their usage depends on the specific context (regulatory vs. synthetic).

A. The Systematic Preferred Name (Aniline-Centric)

Name: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

  • Logic: The aniline (benzenamine) moiety retains priority due to the principal characteristic group (-NH₂). The imidazole ring is treated as a substituent attached via a methylene linker.

  • Usage: Primary identifier in chemical catalogs (e.g., Fluorochem) and patent literature.

B. The Strict IUPAC Name (Benzenamine-Centric)

Name: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]benzenamine

  • Logic: Follows the 2013 IUPAC recommendations where retained names like "aniline" are acceptable but "benzenamine" is the systematic parent structure.

  • Usage: Database indexing (PubChem, ChemSpider) to ensure machine-readability.

C. The Synthetic Precursor Name (Imidazole-Centric)

Name: 1-(3-aminobenzyl)-4,5-dimethyl-1H-imidazole

  • Logic: Views the molecule as an N-alkylated imidazole. This describes the synthetic construction (alkylation of the imidazole nitrogen with a benzyl group).

  • Usage: Laboratory notebooks and retrosynthetic analysis.

Visualization: Nomenclature Decision Tree

The following diagram illustrates the logical flow for determining the preferred name based on functional group priority.

NomenclatureLogic Start Identify Functional Groups Groups Group A: Primary Amine (-NH2) Group B: Imidazole Ring (Aza-arene) Start->Groups PriorityCheck Check Priority (Blue Book P-41) Groups->PriorityCheck Decision Principal Group = Amine PriorityCheck->Decision Amine > Aza-arene ParentSelect Parent Structure = Benzenamine (Aniline) Decision->ParentSelect Substituent Substituent = (Imidazol-1-yl)methyl ParentSelect->Substituent FinalName 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline Substituent->FinalName

Caption: Logical hierarchy for IUPAC nomenclature selection, prioritizing the amine functional group.

Synthetic Architecture: Regioselective Assembly

The synthesis of this scaffold benefits from the symmetry of the 4,5-dimethylimidazole starting material, which eliminates the regioisomeric ambiguity often seen with 4-methylimidazole derivatives.

Protocol: Two-Step Alkylation-Reduction Sequence
Step 1: N-Alkylation (Formation of the Nitro Intermediate)

Reaction: 4,5-Dimethylimidazole + 3-Nitrobenzyl bromide


 1-(3-nitrobenzyl)-4,5-dimethylimidazole.
  • Reagents: 4,5-Dimethylimidazole (1.0 eq), 3-Nitrobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 4,5-dimethylimidazole in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.

    • Add 3-Nitrobenzyl bromide dropwise (exothermic control).

    • Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Pour into ice water. The nitro intermediate usually precipitates as a solid. Filter and wash with water.

Step 2: Chemoselective Reduction (Nitro to Aniline)

Reaction: 1-(3-nitrobenzyl)-4,5-dimethylimidazole


 Product.
  • Method: Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is preferred over catalytic hydrogenation to prevent potential poisoning of Pd catalysts by the imidazole nitrogen or over-reduction of the imidazole ring.

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O (3:1).

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux at 80°C for 2 hours.

    • Filtration: Filter hot through a Celite pad to remove iron oxides.

    • Purification: Concentrate filtrate. Neutralize with NaHCO₃. Extract with DCM.[1] Recrystallize from Ethanol/Ether if necessary.

Synthetic Pathway Diagram

SynthesisPath SM1 4,5-Dimethylimidazole (Symmetric Nucleophile) Inter Intermediate: 1-(3-nitrobenzyl)-4,5-dimethylimidazole SM1->Inter SN2 Alkylation SM2 3-Nitrobenzyl Bromide (Electrophile) SM2->Inter Prod Target: 3-((4,5-dimethyl-1H-imidazol-1-yl)methyl)aniline Inter->Prod Nitro Reduction Reag1 K2CO3, DMF 60°C, 4h Reag2 Fe / NH4Cl EtOH/H2O, Reflux

Caption: Regioselective synthesis pathway avoiding isomer formation due to imidazole symmetry.

Structural Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following physicochemical markers must be verified. The "Self-Validating" aspect relies on the distinct NMR signals of the methylene bridge and the loss of symmetry in the imidazole ring upon alkylation.

Physicochemical Properties Table[2]
PropertyValue / CharacteristicNote
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
CAS Number 1247801-01-9Confirmed via Fluorochem [1]
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
Solubility DMSO, Methanol, DCMPoor solubility in water (neutral pH)
pKa (Calc) ~6.8 (Imidazole), ~4.0 (Aniline)Imidazole protonates first
Spectroscopic Validation Criteria
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.05 & 2.15 ppm:  Two distinct singlets (3H each) for the methyl groups on the imidazole. Crucial: If these are a single peak, the N-alkylation might have failed or rapid tautomerism is occurring (indicative of free imidazole). Distinct peaks confirm N-substitution.
      
    • 
       5.05 ppm:  Singlet (2H) for the benzylic methylene (-CH₂-). This shift is diagnostic for N-alkylation.
      
    • 
       5.20 ppm:  Broad singlet (2H) for the aniline -NH₂ (D₂O exchangeable).
      
    • 
       7.45 ppm:  Singlet (1H) for the imidazole C2-H.
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed at m/z 202.1.

    • Fragment: Loss of the imidazole fragment may be observed at high collision energies.

References

  • PubChem. (2024).[2] 3-(4,5-diethyl-1H-imidazol-2-yl)aniline (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.
  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline in DMSO

Executive Summary This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (hereafter referred to as Compound 3-DMA ) in Di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubilization, handling, and storage of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (hereafter referred to as Compound 3-DMA ) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and biologists, this document moves beyond simple solubility values to explore the physicochemical interactions between the solute and solvent. It establishes a self-validating protocol to ensure compound integrity, particularly addressing the oxidation sensitivity of the aniline moiety and the hygroscopic nature of DMSO.

Part 1: Physicochemical Profile & Solvation Mechanism

Structural Analysis

To understand the solubility behavior, we must first deconstruct the molecule’s functional groups and their interaction potential with DMSO.

PropertyValue (Approx.)Significance for DMSO Solubility
Molecular Weight 201.27 g/mol Low MW facilitates rapid dissolution.
LogP ~1.3Moderately lipophilic; ideal for organic solvents like DMSO.
H-Bond Donors 2 (Aniline -NH₂)Forms H-bonds with DMSO oxygen (S=O).
H-Bond Acceptors 2 (Imidazole -N=)Interacts with weak C-H donors in DMSO.
pKa (Aniline) ~4.6Weak base; remains non-ionized in neutral DMSO.
pKa (Imidazole) ~7.0Imidazole ring contributes to polarity but maintains organic character.
The Solvation Mechanism

DMSO is a polar aprotic solvent (


) with a high dipole moment. It dissolves Compound 3-DMA  through a dual mechanism:
  • Dipole-Dipole Interactions: The sulfoxide sulfur (electropositive) interacts with the electron-rich imidazole ring and aniline nitrogen.

  • Hydrogen Bonding: The sulfoxide oxygen (electronegative) acts as a strong H-bond acceptor for the protons on the aniline primary amine (

    
    ).
    

Diagram 1: Solvation Interaction Logic The following diagram illustrates the theoretical interaction pathways driving solubility.

SolvationMechanism Compound 3-DMA Molecule (Solute) Interaction1 H-Bonding (DMSO Oxygen <-> Aniline H) Compound->Interaction1 Interaction2 Dipole-Dipole (DMSO Sulfur <-> Imidazole N) Compound->Interaction2 DMSO DMSO (Solvent) DMSO->Interaction1 DMSO->Interaction2 Result Stable Solvated Complex (Homogeneous Solution) Interaction1->Result Interaction2->Result

Caption: Mechanistic pathways of 3-DMA solvation in DMSO via H-bonding and dipole interactions.

Part 2: Validated Solubility Protocol

Objective: To prepare a stable stock solution (typically 10 mM – 100 mM) while mitigating oxidation risks.

Reagents & Equipment
  • Compound 3-DMA: >95% purity.

  • Solvent: Anhydrous DMSO (≥99.9%, stored under desiccant). Note: Standard DMSO absorbs water from air, which decreases solubility and catalyzes degradation.

  • Vessel: Amber glass vial (protects aniline from photo-oxidation).

  • Gas: Argon or Nitrogen stream (optional but recommended for long-term storage).

Step-by-Step Methodology
Step 1: Gravimetric Assessment

Do not rely on volume. Weigh the solid compound directly into the amber vial.

  • Target: 20.1 mg for 1 mL of 100 mM solution.

  • Precision: Use an analytical balance (d=0.01 mg).

Step 2: Stepwise Solvation
  • Add 50% of the calculated DMSO volume.

  • Vortex for 30 seconds. The high concentration gradient aids initial crystal lattice disruption.

  • Add the remaining 50% DMSO.

  • Sonicate (bath sonicator) at ambient temperature for 2-5 minutes if visual particulates remain. Warning: Do not heat >40°C to avoid accelerating aniline oxidation.

Step 3: The "Tyndall Effect" Validation (Self-Validating Step)

Before declaring the compound "dissolved," perform this check to rule out micro-suspensions.

  • Darken the room.

  • Shine a laser pointer (red or green) through the vial.

  • Pass: The beam passes through invisibly (true solution).

  • Fail: You see a solid beam of light (scattering off undissolved micro-particles). Action: Continue sonication.

Diagram 2: Preparation & Validation Workflow

ProtocolWorkflow Start Start: Solid 3-DMA Weigh Weigh Mass (m) Calc Volume (V) Start->Weigh AddSolvent Add 50% DMSO Volume Vortex 30s Weigh->AddSolvent AddRest Add Remaining DMSO AddSolvent->AddRest Sonicate Sonicate (2-5 mins) < 40°C AddRest->Sonicate Check Visual Check: Tyndall Effect? Sonicate->Check Success Clear Solution (Ready for Assay) Check->Success No Scattering Fail Micro-suspension Check->Fail Beam Visible Fail->Sonicate Repeat

Caption: Decision tree for preparing and validating 3-DMA stock solutions in DMSO.

Part 3: Stability, Storage & Troubleshooting

The Aniline Oxidation Risk

Anilines are electron-rich and prone to oxidation, turning solutions yellow/brown over time. DMSO can act as a mild oxidant under specific conditions (Pfitzner-Moffatt reaction type), though this is rare without activation. The primary culprit is dissolved oxygen.

Stability Protocol:

  • Freeze/Thaw: Limit to <3 cycles. Repeated condensation introduces water.

  • Temperature: Store at -20°C or -80°C.

  • Inert Gas: Flush the headspace of the vial with Nitrogen or Argon before closing.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation upon dilution "Crash out" in aqueous buffer.Dilute stepwise. Ensure final DMSO concentration is <1% (or as tolerated). Use an intermediate dilution step (e.g., 100% DMSO -> 10% DMSO -> Buffer).
Solution turns brown Oxidation of aniline.Check purity via LC-MS. If >95% pure, the color may be a trace impurity; if <90%, discard.
Viscous/Oily droplets Hygroscopic water absorption.DMSO has absorbed water.[1] Re-prepare using fresh anhydrous DMSO.
Solubility Limits (Reference Data)

While specific experimental max solubility for 3-DMA is rarely published, similar imidazole-aniline intermediates exhibit the following profiles:

  • Low Solubility: Water (< 1 mg/mL)

  • Moderate Solubility: Ethanol (10–50 mg/mL)

  • High Solubility: DMSO (> 100 mg/mL / ~500 mM)

Recommendation: For biological assays, prepare a 10 mM or 20 mM master stock.[2] This is well within the solubility limit and allows for easy serial dilution.

References

  • BenchChem. (2025).[3] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical properties and solubility).
  • Li, P., & Zhao, L. (2010). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Discusses cosolvent systems including DMSO).
  • Sigma-Aldrich. (n.d.). DMSO Solubility Data and Handling Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted anilines. Retrieved from

Sources

Exploratory

Technical Guide: 4,5-Dimethylimidazole Aniline Intermediates

Synthesis, Functionalization, and Pharmaceutical Applications[1] Executive Summary The 4,5-dimethylimidazole aniline scaffold represents a privileged substructure in medicinal chemistry, serving as a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Functionalization, and Pharmaceutical Applications[1]

Executive Summary

The 4,5-dimethylimidazole aniline scaffold represents a privileged substructure in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors, non-nucleoside HCV polymerase inhibitors, and alpha-synuclein modulators.[1] The moiety combines the electron-rich, hydrogen-bond accepting imidazole ring with a solvent-exposed aniline handle, allowing for diverse downstream functionalization via acylation, sulfonation, or urea formation.[1]

This guide delineates the two primary regioisomeric forms of this intermediate:

  • N1-Linked: 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline (Target for p38 MAP kinase and cytokine inhibitors).

  • C2-Linked: 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline (Target for HCV NS5B and GPCR ligands).

Structural Analysis & Regiochemistry

The distinction between the N1- and C2-linked isomers is non-trivial, dictating both the synthetic strategy and the biological profile of the final drug candidate.

FeatureN1-Isomer (1-aryl)C2-Isomer (2-aryl)
Structure Aniline attached to Imidazole NitrogenAniline attached to Imidazole Carbon-2
Electronic Effect Imidazole acts as an electron-withdrawing group (inductive) on the aniline.Conjugation extends through the C2-phenyl bond; highly planar.
pKa Influence Lower basicity of the aniline nitrogen.Higher basicity; imidazole N3 is available for H-bonding.
Primary Use Kinase hinge binders (e.g., SB-203580 analogs).[1]Intercalators, HCV inhibitors, Fluorescent probes.[1]
Synthesis Protocols

The following protocols are designed for high-purity isolation suitable for GMP-adjacent workflows.

3.1 Route A: Synthesis of N1-Linked Intermediate

Target: 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline Mechanism: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.

Step 1: N-Arylation of 4,5-Dimethylimidazole

  • Reagents: 4,5-Dimethylimidazole (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF (Anhydrous).

  • Conditions: 100°C, 12 hours,

    
     atmosphere.
    
  • Work-up: Pour into ice water. Filter yellow precipitate. Recrystallize from Ethanol.[2]

  • Yield: ~85-90%.

Step 2: Catalytic Hydrogenation

  • Reagents: 4,5-dimethyl-1-(4-nitrophenyl)imidazole, 10% Pd/C (10 wt%),

    
     (balloon or 30 psi).
    
  • Solvent: Methanol/THF (1:1).[1]

  • Conditions: RT, 4 hours.

  • Validation: Disappearance of nitro peak (~1520

    
     IR) and appearance of amine doublet (~3300-3400 
    
    
    
    ).
3.2 Route B: Synthesis of C2-Linked Intermediate

Target: 4-(4,5-dimethyl-1H-imidazol-2-yl)aniline Mechanism: Radziszewski-type Multicomponent Condensation.

Step 1: Four-Component Cyclization

  • Reagents: 2,3-Butanedione (Diacetyl, 1.0 eq), 4-Nitrobenzaldehyde (1.0 eq), Ammonium Acetate (4.0 eq).[1]

  • Solvent: Glacial Acetic Acid.

  • Conditions: Reflux (118°C), 4-6 hours.

  • Critical Note: Use excess ammonium acetate to prevent oxazole formation.

  • Work-up: Neutralize with

    
     to pH 8. Filter precipitate.
    
  • Yield: ~70-75%.

Step 2: Béchamp Reduction (Fe/HCl) or Catalytic Hydrogenation

  • Note: If the imidazole ring is sensitive to hydrogenation (rare for 4,5-dimethyl), use Iron powder in Ethanol/Water with

    
    .[1]
    
Process Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthetic pathways and critical decision points for process chemists.

G Start Precursor Selection Imid 4,5-Dimethylimidazole Start->Imid Route A Diacetyl 2,3-Butanedione (Diacetyl) Start->Diacetyl Route B SNAr SNAr Coupling (F-Ph-NO2 + K2CO3) Imid->SNAr Nitro1 1-(4-nitrophenyl) Intermediate SNAr->Nitro1 Red1 Pd/C Hydrogenation Nitro1->Red1 Target1 N1-Linked Aniline (Kinase Scaffold) Red1->Target1 MCR Radziszewski Condensation (4-NO2-Ph-CHO + NH4OAc) Diacetyl->MCR Nitro2 2-(4-nitrophenyl) Intermediate MCR->Nitro2 Red2 Fe/NH4Cl Reduction Nitro2->Red2 Target2 C2-Linked Aniline (HCV/GPCR Scaffold) Red2->Target2

Figure 1: Divergent synthetic workflows for N1- and C2-substituted 4,5-dimethylimidazole anilines.

Analytical Specifications & Quality Control

For drug development applications, the intermediate must meet the following specifications.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (Area %)
Identification 1H-NMR (DMSO-d6)Consistent with structure; Aniline

broad singlet at ~5.0-6.0 ppm.
Residual Solvent GC-HSDMF < 880 ppm; Methanol < 3000 ppm.
Metal Content ICP-MSPd < 10 ppm (if Route A used).
Water Content Karl Fischer< 1.0% w/w.

Key NMR Diagnostic (N1-Isomer):

  • Methyl Groups: Two singlets around 2.1-2.2 ppm (often overlapping).

  • Imidazole C2-H: Sharp singlet around 7.8-8.0 ppm.

  • Aniline Protons: AA'BB' system (two doublets) for the phenyl ring.

Application in Drug Discovery
6.1 Kinase Inhibition (p38 MAP Kinase)

The N1-linked scaffold is a bioisostere of the triaryl imidazole pharmacophore found in SB-203580.

  • Mechanism: The pyridine nitrogen (in SB-203580) acts as the hinge binder. In 4,5-dimethylimidazole derivatives, the imidazole N3 accepts a hydrogen bond from the hinge region (Met109 in p38).[1]

  • Aniline Function: The aniline amine is derivatized to form ureas or amides that extend into the hydrophobic pocket, improving selectivity.[1]

6.2 HCV NS5B Polymerase Inhibition

The C2-linked scaffold is utilized to create rigid, planar systems that bind to the allosteric sites of the HCV RNA-dependent RNA polymerase.

  • Derivatization: The aniline is often coupled with amino acids (e.g., proline derivatives) or capped with sulfonyl chlorides to engage the thumb domain of the polymerase.[1]

References
  • Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2012. 3[4][5]

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures. BMC Chemistry, 2024. 6[5][7]

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. Acta Crystallographica Section E, 2013. 8

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 1987. 9[4][5]

  • Preparation of 2,4,5-Triarylimidazole Derivatives Using Green Syzygium Cumini Seed Catalyst. Rasayan Journal of Chemistry, 2022.[1] 10[4][5][7][11]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Novel Aniline Derivatives: Determining the Melting Point of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. The melting point of a compound is a fundamental physicochemical property that provides critical insights into its purity, identity, and stability.[1][2] This guide presents a comprehensive framework for the experimental determination of the melting point of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline, a novel aniline derivative with potential pharmacological applications. While a specific, literature-cited melting point for this compound is not publicly available as of this writing, this document serves as an authoritative guide to the principles and a detailed protocol for its empirical determination. This guide is designed to equip researchers with the necessary knowledge to obtain accurate and reproducible melting point data, thereby ensuring the integrity of subsequent research and development activities.

Introduction: The Critical Role of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1][3] This seemingly simple parameter is, in fact, a powerful diagnostic tool in the hands of a pharmaceutical scientist. Its significance is multifaceted:

  • Indicator of Purity: A pure crystalline compound will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[4] Conversely, the presence of impurities will generally lead to a depression of the melting point and a broadening of the melting range.[4] Therefore, melting point determination is a primary method for assessing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate.[1][2]

  • Compound Identification and Characterization: The melting point is a characteristic physical constant of a pure substance.[1] For a novel compound like 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline, the experimentally determined melting point becomes a key part of its reference data. It can be used to confirm the identity of subsequent batches and to distinguish it from other related compounds or isomers.[1][2]

  • Informing Formulation and Process Development: Knowledge of the melting point is crucial for various stages of drug development. It influences decisions related to drying conditions, milling processes, and the selection of excipients for formulation.[4] For instance, a low melting point might suggest potential stability issues at elevated temperatures.

The imidazole moiety, present in our target compound, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] Aniline derivatives also form the basis of many pharmaceuticals. Given the therapeutic potential of such structures, the rigorous characterization of new analogues like 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline, starting with fundamental properties like the melting point, is of paramount importance.

Physicochemical Properties of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

While the melting point requires experimental determination, other properties of this molecule can be predicted or are known, which are essential for its handling and characterization.

PropertyValue/InformationSource
IUPAC Name 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline[6]
CAS Number 1247801-01-9[6]
Molecular Formula C12H15N3[6]
Molecular Weight 201.27 g/mol [6]
Purity (Typical) ≥95%[6]
Melting Point (°C) To be experimentally determined

Experimental Determination of Melting Point: A Validated Protocol

The following protocol is a comprehensive, self-validating methodology for the accurate determination of the melting point of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline. It incorporates best practices to minimize error and ensure the trustworthiness of the results.

Instrumentation and Materials
  • Melting Point Apparatus: A digital melting point apparatus with a variable ramp rate and a viewing lens is recommended for enhanced accuracy over manual methods like the Thiele tube.[4]

  • Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.[3]

  • Sample of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline: The sample must be dry and in a fine, homogenous powder form.[7] If the sample is crystalline, it should be gently pulverized using a mortar and pestle.[8]

  • Melting Point Standards: Certified reference standards with known, sharp melting points (e.g., benzoic acid, caffeine) for instrument calibration.

  • Spatula and Mortar & Pestle: For sample handling and preparation.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Start instrument_cal Instrument Calibration with Certified Standards start->instrument_cal sample_prep Sample Preparation: - Ensure dryness - Pulverize if crystalline instrument_cal->sample_prep capillary_load Load Capillary Tube (2-3 mm height) sample_prep->capillary_load prelim_run Preliminary Run: - Fast ramp rate (~10-20°C/min) - Determine approximate melting range capillary_load->prelim_run cool_down Cool Apparatus (>20°C below approx. MP) prelim_run->cool_down precise_run Precise Run (n=3): - New sample for each run - Slow ramp rate (~1-2°C/min) - Start 10-15°C below approx. MP cool_down->precise_run record_data Record Data: - T1: Temp. at first drop of liquid - T2: Temp. at complete liquefaction precise_run->record_data calc_range Calculate Melting Range (T2 - T1) record_data->calc_range assess_purity Assess Purity: - Narrow range (≤1°C) indicates high purity - Broad range suggests impurities calc_range->assess_purity report_result Report as a Range (T1 - T2) assess_purity->report_result end End report_result->end

Caption: Workflow for the experimental determination of melting point.

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar):

    • Before analyzing the target compound, verify the accuracy of the melting point apparatus.

    • Select two certified standards that bracket the expected melting point of your compound. If the expected range is unknown, use standards that cover a broad range.

    • Determine the melting point of each standard using the precise measurement protocol (Step 4).

    • The observed melting points should be within the acceptable limits specified for the standards. If not, the instrument must be recalibrated according to the manufacturer's instructions. This step ensures that the data generated is reliable and traceable.

  • Sample Preparation (Expertise Pillar):

    • Ensure the sample of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline is completely dry. Solvents can act as impurities and depress the melting point.[7]

    • Place a small amount of the sample on a clean, dry watch glass. If the material consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures uniform heat transfer within the sample.[8]

  • Capillary Tube Loading:

    • Take a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]

    • Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom.[7]

    • To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube (or a PVC pipe) onto the benchtop. The bouncing action will compact the sample at the bottom.[7]

    • Repeat until the sample is packed to a height of 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[3][7]

  • Melting Point Measurement:

    • Preliminary (Rapid) Determination:

      • Place the loaded capillary into the heating block of the melting point apparatus.[9]

      • Set a fast heating ramp rate (e.g., 10-20°C per minute).[9]

      • Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time.

    • Precise Determination:

      • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the preliminary run.[7]

      • Place a fresh, newly prepared capillary tube with the sample into the apparatus. Never reuse a sample that has been melted and re-solidified. [7]

      • Set the starting temperature to about 10-15°C below the expected melting point.[9][10]

      • Set a slow ramp rate of 1-2°C per minute.[10] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, which is essential for an accurate measurement.

      • Observe the sample carefully through the magnifying lens.

      • Record the temperature (T1) at which the first drop of liquid appears.

      • Continue heating and record the temperature (T2) at which the last solid crystal melts and the entire sample is a clear liquid.

      • The melting point is reported as the range from T1 to T2.

      • Repeat this precise determination at least two more times with fresh samples to ensure reproducibility. The results should be consistent.

Data Interpretation and Reporting

The data from the melting point determination should be recorded systematically.

Hypothetical Data Log for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline
TrialT1 (°C) (Onset of Melting)T2 (°C) (Completion of Melting)Melting Range (°C)Observations
1 e.g., 145.5e.g., 146.51.0Sample appeared as a white powder, melted to a clear liquid.
2 e.g., 145.8e.g., 146.60.8Consistent with Trial 1.
3 e.g., 145.6e.g., 146.50.9Consistent with previous trials.
Average 145.6 146.5 0.9
Reported Melting Point 145.6 - 146.5 °C

Interpreting the Results:

  • Sharp Melting Range (e.g., ≤ 1°C): This is indicative of a high degree of purity for the compound.[4]

  • Broad Melting Range (e.g., > 2°C): This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.[1] It could also indicate that the sample is not completely dry.

  • Depressed Melting Point: If the observed melting point is significantly lower than a previously established value for a pure sample, it is a strong indication of impurities.[4]

Conclusion

The determination of the melting point is an indispensable first step in the physicochemical characterization of a novel compound such as 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline. It is a simple, yet profoundly informative technique that provides a reliable measure of purity and identity.[1][2] By adhering to a rigorous and validated protocol, researchers and drug development professionals can generate high-quality, trustworthy data that forms a solid foundation for all subsequent stages of research, from preclinical studies to formulation development. The methodology detailed in this guide provides a robust framework for achieving this critical objective.

References

  • PharmaJia. (2025, February 10). SOP for Melting point Apparatus. [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

  • EMIN. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?. [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

  • Pharmaguideline. SOP for Melting Point Apparatus. [Link]

  • PharmaGuideHub. (2024, February 24). OPERATION OF MELTING POINT APPARATUS. [Link]

  • Research SOP. (2021, January 11). SOP FOR MELTING POINT APPRATUS | STANDARD OPERATING PROCEDURE FOR CLEANING, OPERATION & CALIBRATION OF MELTING POINT APPRATUS. [Link]

  • AELAB. (2024, July 1). What is a Melting Point Device?. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Wang, J., et al. (2015). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC. [Link]

  • Scribd. Class XI Determination of Melting and Boiling Points. [Link]

  • Ota, E., et al. (2010, December 8). Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. [Link]

  • University of Calgary. Melting point determination. [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Bouziane, A., et al. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. PMC. [Link]

  • Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • ResearchGate. (2026, February 9). Synthesis, characterization, molecular docking and antidiabetic evaluation of di(1H-imidazol-1-yl) methanone derivatives. [Link]

  • Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(1H-tetrazol-5-ylmethyl)aniline Properties. [Link]

  • de Oliveira, R. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • Molkem. 3-(4-Methyl-1H-Imidazol-1-Yl)-5-(Trifluoromethyl) Aniline | Intermediate of Nilotinib. [Link]

  • PubChemLite. 3-(4,5-dimethyl-1h-imidazol-2-yl)aniline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reduction of 1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole to its Aniline Derivative

Abstract The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where anilines serve as critical build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where anilines serve as critical building blocks for a diverse array of bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reduction of 1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole. We present detailed, field-proven protocols for two highly effective and scalable reduction methodologies: Catalytic Transfer Hydrogenation and Stannous Chloride (SnCl₂) mediated reduction. Beyond procedural steps, this guide delves into the underlying chemical principles, offering insights into reaction monitoring, product purification, and safety considerations to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a pivotal transformation in organic synthesis.[1] This reaction fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[2] This electronic modulation is frequently exploited in the synthesis of Active Pharmaceutical Ingredients (APIs), dyes, and other fine chemicals.[1][3] The resulting aniline, 1-(3-aminobenzyl)-4,5-dimethyl-1H-imidazole, is a versatile intermediate, primed for subsequent functionalization, such as amide bond formation, diazotization, or N-alkylation, to construct more complex molecular architectures.

The choice of reduction method is critical and depends on factors such as substrate compatibility with reaction conditions (e.g., pH, temperature), the presence of other reducible functional groups, and scalability requirements.[4] This guide focuses on two robust methods that offer distinct advantages for the synthesis of the target aniline.

Mechanistic Considerations and Method Selection

A variety of reagents and conditions can accomplish the reduction of aromatic nitro groups.[2] Understanding the mechanistic pathways is key to selecting the optimal method and troubleshooting potential issues.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high efficiency.[4][5] The reaction typically involves heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[2][4] Catalytic Transfer Hydrogenation (CTH) is a particularly attractive variant that uses a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ, obviating the need for high-pressure hydrogenation equipment.[6][7][8][9] The reaction proceeds on the surface of the catalyst where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.

  • Metal-Mediated Reductions: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid are classic and effective reagents for nitro group reduction.[2][10] Stannous chloride (SnCl₂) is a mild and selective reducing agent, often used when other reducible groups are present in the molecule.[4][10][11] The reaction proceeds through a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.

For the target molecule, 1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole, both CTH with Pd/C and SnCl₂ reduction are excellent choices. The imidazole ring is generally stable under these conditions. The CTH method is often preferred for its cleaner workup, while the SnCl₂ method is highly reliable and can be performed with standard laboratory equipment.

Experimental Protocols

General Laboratory Practices
  • Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

  • Reagent Quality: Use reagents from reputable suppliers without further purification unless otherwise noted.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[12][13] A common mobile phase for this transformation is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The starting nitro compound will have a higher Rf value than the more polar aniline product. Visualization can be achieved under UV light (254 nm) and/or by using a staining agent.[14][15]

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is highly efficient and avoids the use of pressurized hydrogen gas, making it amenable to standard laboratory setups.[6][9] Ammonium formate serves as the hydrogen donor.[7][8][16]

Materials and Equipment
Reagent/EquipmentSpecification
1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole1.0 eq
10% Palladium on Carbon (Pd/C)10 mol%
Ammonium Formate (NH₄HCO₂)5.0 eq
Methanol (MeOH)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (e.g., Nitrogen or Argon)
Celite® or similar filter aid
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole (1.0 eq) and dissolve it in a suitable volume of methanol (approximately 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution under a gentle stream of inert gas (e.g., nitrogen).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the reaction mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture vigorously at room temperature. The reaction is typically exothermic. If necessary, gentle heating (40-50 °C) can be applied to ensure completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the filter cake with methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

    • The resulting residue contains the crude product and ammonium formate salts. Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-aminobenzyl)-4,5-dimethyl-1H-imidazole.

Visualization of Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Nitro Compound in Methanol add_pdc Add 10% Pd/C start->add_pdc add_nh4hco2 Add Ammonium Formate add_pdc->add_nh4hco2 react Stir at RT to 50°C Monitor by TLC add_nh4hco2->react filter Filter through Celite® react->filter concentrate Concentrate Filtrate filter->concentrate extract Ethyl Acetate Extraction concentrate->extract dry Dry and Concentrate extract->dry product Crude Aniline Product dry->product

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Reduction using Stannous Chloride (Tin(II) Chloride)

This classical method is highly reliable and proceeds under mild conditions, making it a valuable alternative to catalytic hydrogenation.[4][10][11]

Materials and Equipment
Reagent/EquipmentSpecification
1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole1.0 eq
Stannous Chloride Dihydrate (SnCl₂·2H₂O)4.0-5.0 eq
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Reagent grade
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution2-3 M
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of starting material).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to accelerate the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[10]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a vigorously stirred, cold (ice bath) aqueous solution of sodium hydroxide or potassium hydroxide (2-3 M). This step is crucial to precipitate tin salts and neutralize the reaction mixture. The pH should be adjusted to >12 to ensure the tin salts are soluble as stannates.[17]

    • The resulting mixture may form a thick precipitate of tin salts. If using ethyl acetate as the solvent, the product will be in the organic layer. If ethanol was used, extract the aqueous mixture several times with ethyl acetate.

    • If a persistent emulsion or fine precipitate is formed, filtration through a pad of Celite® may be necessary.[17]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1-(3-aminobenzyl)-4,5-dimethyl-1H-imidazole.

Visualization of Chemical Transformation

G Start 1-(3-nitrobenzyl)-4,5-dimethyl-1H-imidazole (Starting Material) Product 1-(3-aminobenzyl)-4,5-dimethyl-1H-imidazole (Aniline Product) Start->Product Reduction Reagents Method 1: H₂, Pd/C (from NH₄HCO₂) or Method 2: SnCl₂·2H₂O, EtOH

Sources

Technical Notes & Optimization

Troubleshooting

degradation products of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

The following technical guide is structured as a Level 3 Support Response from the Advanced Chemical Stability & Impurity Profiling Center. It is designed for analytical chemists and process engineers encountering stabil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Response from the Advanced Chemical Stability & Impurity Profiling Center. It is designed for analytical chemists and process engineers encountering stability issues with 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (CAS: 1247801-01-9).

Subject: Degradation Mechanics & Troubleshooting for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline Ticket ID: CHEM-SUP-2026-884 Assigned Specialist: Senior Application Scientist, Small Molecule Analytics[1]

Executive Technical Summary

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (hereafter Compound A ) is a bifunctional intermediate often used in the synthesis of kinase inhibitors and receptor antagonists.[1] Its stability profile is governed by two reactive centers: the electron-rich aniline moiety and the imidazole ring .

Users typically encounter degradation manifesting as:

  • Discoloration: Solutions turning yellow/brown (indicative of azo-coupling or quinone formation).

  • Ghost Peaks: Late-eluting peaks in RP-HPLC (dimers) or early-eluting polar species (N-oxides).[1]

  • Mass Balance Loss: Insoluble polymer formation on column frits.

This guide details the degradation pathways, diagnostic protocols, and remediation strategies.

Predicted Degradation Pathways (Mechanistic Analysis)

The degradation of Compound A is rarely spontaneous in solid form but is accelerated in solution by light, oxidants, and pH extremes.

Pathway A: Oxidative Instability (The Primary Driver)

The aniline nitrogen is the "softest" nucleophile and the primary site of oxidation.

  • Mechanism: Radical attack on the free amine (-NH₂) leads to the formation of the Hydroxylamine intermediate, which rapidly oxidizes to Nitroso and eventually Nitro species.

  • Secondary Effect: The imidazole nitrogen (N3) can also undergo N-oxidation, though this is kinetically slower than the aniline oxidation.

Pathway B: Oxidative Dimerization (Azo Coupling)

Under photolytic stress or slow oxidation, aniline radical cations dimerize.

  • Product: Azo-dimers (Ar-N=N-Ar).[1] These are highly chromophoric, causing the "yellowing" effect even at trace (<0.1%) levels.

Pathway C: Benzylic C-N Cleavage

The methylene bridge connecting the phenyl and imidazole rings is susceptible to oxidative deamination, particularly in the presence of transition metals or peroxides.

  • Products: 3-aminobenzaldehyde and 4,5-dimethylimidazole.[1]

Pathway Visualization

The following diagram maps the parent molecule to its critical degradants.

DegradationPathways Parent Parent Molecule (MW 201.27) N_Oxide Aniline N-Oxide (+16 Da) (Early Eluter) Parent->N_Oxide Peroxide/O2 Nitroso Nitroso Intermediate (+14 Da) Parent->Nitroso Oxidation Cleavage C-N Bond Cleavage (Products: Aldehyde + Imidazole) Parent->Cleavage Radical Attack (Benzylic) Nitro Nitro Derivative (+30 Da) (Stable Oxidant) Nitroso->Nitro Further Oxidation AzoDimer Azo Dimer (MW ~400 Da) (Late Eluter / Chromophore) Nitroso->AzoDimer Dimerization (Light)

Caption: Figure 1. Mechanistic degradation tree for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline showing mass shifts.

Troubleshooting & Diagnostic Guide

Issue 1: "My sample turned yellow/brown overnight."

Diagnosis: Oxidative Dimerization (Azo formation). Cause: Exposure to light or air in solution. Anilines are photosensitive. Confirmation: Check UV spectrum. Azo compounds show a distinct bathochromic shift (new band ~320-400 nm).[1] Solution:

  • Store solid at -20°C under Argon.

  • Prepare solutions immediately before use in amber glassware.

  • Add an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) if the application permits.

Issue 2: "I see a peak at [M+16] or [M+32] in LC-MS."

Diagnosis: N-Oxidation.[1] Cause: Presence of peroxides in solvents (common in aged THF or Ethers) or autoxidation. Confirmation:

  • [M+16]: Mono-N-oxide (likely on Aniline).[1]

  • [M+32]: Di-N-oxide (Aniline + Imidazole).[1] Solution: Use fresh, peroxide-free solvents.[1] Avoid prolonged sonication which can generate radicals.

Issue 3: "Recovery is low, and the column pressure is rising."

Diagnosis: Polymerization (Aniline Black formation). Cause: Radical polymerization of the aniline moiety on the column frit or stationary phase. Solution:

  • Wash column with high organic (95% ACN) + 0.1% TFA.

  • Filter samples through 0.2 µm PTFE before injection.

Analytical Profiling Data (Reference Table)

Use this table to identify impurity peaks in your chromatograms.

Compound IdentityRelative Retention (RRT)*Mass Shift (Δ Da)Proposed FormulaNotes
Parent 1.00 0 C₁₂H₁₅N₃Base Peak
Aniline N-Oxide~0.85+16C₁₂H₁₅N₃OMore polar; elutes earlier.[1]
Nitro Derivative~1.15+30C₁₂H₁₃N₃O₂Non-basic aniline; elutes later in high pH buffers.
Azo Dimer~1.80~198**C₂₄H₂₈N₆Highly hydrophobic; late eluter.
4,5-Dimethylimidazole~0.30-105C₅H₈N₂Cleavage product; very polar.[1]

*RRT is estimated based on a standard C18 column with a Water/ACN gradient. **Mass shift relative to dimer formation (2M - 2H).[1]

Detailed Experimental Protocol: Impurity Isolation

To validate these degradants in your specific matrix, perform this Forced Degradation Study :

Reagents
  • Oxidant: 3% Hydrogen Peroxide (H₂O₂).

  • Acid: 0.1 N HCl.

  • Base: 0.1 N NaOH.

  • Solvent: Acetonitrile (HPLC Grade).

Protocol Steps
  • Preparation: Dissolve Compound A to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

  • Oxidative Stress: Add 100 µL of 30% H₂O₂ to 900 µL of sample. Incubate at RT for 2 hours.

    • Target: N-oxides and Nitro species.[1]

  • Photolytic Stress: Expose a clear vial of the solution to UV light (254 nm) for 4 hours.

    • Target: Azo dimers and polymerization.

  • Analysis (LC-MS Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: ESI(+) Mode. Look for m/z 202 (Parent), 218 (+O), and 401 (Dimer).

Interpretation
  • If the [M+16] peak disappears upon adding a reducing agent (e.g., triphenylphosphine), it is confirmed as an N-Oxide .

  • If the [M+30] peak is resistant to reduction, it is likely the Nitro derivative.

References & Authority

  • PubChem Compound Summary. "3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline" (CID 1247801-01-9).[1] National Library of Medicine. Link

  • Sigma-Aldrich. "Forced Degradation of Imidazole Derivatives." Technical Bulletins. Link

  • ResearchGate. "Oxidative degradation mechanisms of aniline and its derivatives." Journal of Environmental Sciences. Link

  • ICH Guidelines. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[3] Link

Disclaimer: This guide is intended for research purposes only. Degradation profiles can vary based on specific buffer systems and excipients. Always perform a matrix-specific validation.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning During Nitro Reduction

Welcome to the Technical Support Center for catalytic nitro reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalytic nitro reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning. By understanding the underlying causes of deactivation, you can optimize your reaction conditions, improve yields, and extend the life of your valuable catalysts.

I. Frequently Asked Questions (FAQs)

Q1: My nitro reduction has stalled or is showing a significant decrease in reaction rate. What are the likely causes?

A sudden drop in activity is a classic symptom of catalyst poisoning.[1] This occurs when impurities in your reaction mixture strongly adsorb to the active sites on the catalyst surface, preventing them from facilitating the reaction.[2][3]

Initial Diagnostic Questions:

  • Have you recently changed your source of starting material, solvent, or reagents? Impurities, even at trace levels, can be potent catalyst poisons.

  • Is there a possibility of sulfur-containing compounds in your reaction? Sulfur is a notorious poison for many common hydrogenation catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[3][4][5]

  • Could heavy metals be present? Contaminants like lead, mercury, or arsenic can irreversibly poison catalysts.[6]

  • Are you using any nitrogen-containing heterocycles or compounds with functional groups like oximes or nitriles? These can also act as catalyst poisons.[7][8]

Q2: What are the most common catalyst poisons I should be aware of in nitro reduction?

The most frequently encountered poisons for catalysts used in nitro reduction (e.g., Pd, Pt, Ni) are:

  • Sulfur Compounds: Thiols, thioethers, sulfoxides, and thiophenes are severe poisons.[4][9]

  • Heavy Metals: Lead, mercury, cadmium, and arsenic can cause irreversible deactivation.[4][6]

  • Halides: Chloride, bromide, and iodide ions can poison catalyst surfaces.[7]

  • Strongly Coordinating Species: Carbon monoxide, cyanides, phosphines, and some nitrogen-containing heterocycles can block active sites.[7][8]

  • Reaction Intermediates or Products: In some cases, the product amine or reaction intermediates can inhibit the catalyst.[9]

Q3: How can I determine if my catalyst is poisoned?

Identifying catalyst poisoning often involves a combination of observing reaction kinetics and analytical characterization.

Observational Clues:

  • Decreased reaction rate or complete reaction stalling.[1]

  • Change in product selectivity.[5]

  • Need for harsher reaction conditions (higher temperature or pressure) to achieve the same conversion.[1]

Analytical Techniques: For a definitive diagnosis, various surface-sensitive techniques can be employed to analyze the catalyst surface for the presence of poisons:

Analytical TechniqueInformation Provided
X-ray Photoelectron Spectroscopy (XPS) Identifies the elemental composition and chemical state of the catalyst surface, detecting poisons like sulfur, halides, and heavy metals.[2][6][10]
Inductively Coupled Plasma (ICP-OES/MS) Provides highly sensitive quantitative analysis of elemental poisons after digesting the catalyst.[6]
Temperature-Programmed Desorption (TPD) Measures the strength of adsorption of different species on the catalyst surface, offering insights into poisoning mechanisms.[10]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) Visualizes the catalyst morphology and provides elemental mapping to identify localized poison deposition.
Q4: Is catalyst poisoning reversible or permanent?

Catalyst poisoning can be either reversible or irreversible, depending on the nature of the poison and its interaction with the catalyst.[3][4]

  • Reversible Poisoning: The poison is weakly adsorbed and can often be removed by washing the catalyst or by stopping the flow of the poison from the feed.[4]

  • Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[3] This type of poisoning is much more difficult to reverse and may require aggressive regeneration procedures or complete replacement of the catalyst.[3] Sulfur and heavy metal poisoning are often irreversible.[3][4]

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving specific issues encountered during catalytic nitro reduction.

Issue 1: Gradual Loss of Catalytic Activity

Symptoms:

  • The reaction rate slowly decreases over time or with subsequent batches.

  • Longer reaction times are needed to achieve full conversion.

Potential Cause: Low-Level Contaminants in Feedstock Even parts-per-billion (ppb) levels of certain impurities can be sufficient to cause a gradual decline in catalyst performance.[11]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting gradual catalyst deactivation.

Explanation of Steps:

  • Analyze Inputs: Systematically analyze all starting materials, solvents, and reagents for common poisons using techniques like GC-MS for organic impurities or ICP-MS for elemental analysis.[6][11]

  • Implement Purification: If a source of contamination is found, introduce a purification step. This could involve:

    • Using a guard bed with a suitable adsorbent to trap poisons before they reach the main catalyst bed.[4]

    • Recrystallizing starting materials.

    • Distilling solvents.

  • Consider Leaching: If no external poison is identified, consider the possibility of metal leaching from the catalyst support, which can then redeposit and block active sites.

  • Regeneration: If the cause cannot be easily eliminated, a regeneration protocol may be necessary to restore activity.

Issue 2: Complete and Immediate Reaction Failure

Symptoms:

  • The reaction does not initiate, or stops completely shortly after starting.

Potential Cause: High Concentration of a Potent Poison This scenario suggests the presence of a significant amount of a strong catalyst poison.

Troubleshooting Workflow:

Caption: Decision tree for diagnosing complete reaction failure.

Explanation of Steps:

  • Isolate Variables: The first step is to determine the source of the potent poison. If a new batch of a reagent was used, it is the primary suspect.

  • Small-Scale Test: Running a small, controlled experiment with a trusted substrate and the suspect reagent can quickly confirm if the reagent is the source of the problem.

  • Reactor Contamination: Cross-contamination from previous reactions is a common issue. Ensure meticulous cleaning of all equipment.

  • Poison Identification: If the source is not immediately obvious, a systematic analysis of all components is necessary.

III. Experimental Protocols

Protocol 1: General Catalyst Regeneration (for Reversible Poisoning)

This protocol is suitable for removing weakly adsorbed poisons.

  • Filtration and Washing:

    • Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the catalyst multiple times with a solvent that is a good solvent for the suspected poison but does not harm the catalyst. Common choices include methanol, ethanol, or THF.[12]

  • Drying:

    • Dry the washed catalyst under vacuum at a gentle temperature (e.g., 40-60 °C) to remove residual solvent.

  • Testing:

    • Test the activity of the regenerated catalyst on a small-scale reaction with a clean substrate to determine if its performance has been restored.

Protocol 2: Oxidative Regeneration (for Coking and Some Organic Poisons)

This is a more aggressive method and should be used with caution as it can lead to sintering of the metal particles if not controlled properly.[13][14]

  • Controlled Oxidation:

    • Place the catalyst in a tube furnace.

    • Pass a dilute stream of air (e.g., 1-5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature to a predetermined value (typically 300-500 °C, but this is highly catalyst-dependent). The goal is to burn off the carbonaceous deposits without causing thermal damage to the catalyst.[14]

  • Reduction:

    • After the oxidative treatment, the metal will be in an oxidized state and must be re-reduced.

    • Purge the system with an inert gas (N₂ or Ar).

    • Introduce a stream of hydrogen (typically 5-10% H₂ in N₂) and ramp the temperature to the appropriate reduction temperature for your specific catalyst.

  • Passivation/Cooling:

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Table 1: Common Poisons and Mitigation Strategies

Poison ClassExamplesTypical Catalysts AffectedMitigation/Regeneration Strategy
Sulfur Compounds Thiols, Thioethers, H₂SPd, Pt, Ni, Rh[5]- Use of sulfur-tolerant catalysts (e.g., some bimetallic formulations or metal sulfides).[15][16] - Upstream removal with guard beds (e.g., ZnO).[4] - High-temperature oxidative regeneration followed by reduction.[14]
Heavy Metals Pb, Hg, As, CdPd, Pt, Ni[4][6]- Feedstock purification is critical as poisoning is often irreversible. - Chemical washing with specific chelating agents may be attempted but is often ineffective.[14]
Halides Cl⁻, Br⁻, I⁻Pd, Pt- Can sometimes be removed by washing with a basic solution. - The effect can sometimes be mitigated by the addition of a non-coordinating base to the reaction.
Nitrogen Compounds Pyridine, Quinoline, NitrilesPd, Pt, Rh[7][9]- Addition of a protic solvent (e.g., methanol) or an acid (e.g., acetic acid) can sometimes mitigate inhibition.[9]
Carbon Monoxide COPt, Pd[17]- Often reversible by purging with an inert gas or H₂ at elevated temperatures.[13]

IV. Advanced Concepts in Catalyst Design for Poison Resistance

For processes where poison presence is unavoidable, designing poison-resistant catalysts is a key strategy.

Mechanism of Poison Resistance

Poison_Resistance cluster_0 Strategies for Poison Resistance cluster_1 Underlying Principles A Bimetallic Catalysts P1 Altering Electronic Properties (Reduces poison adsorption strength) A->P1 B Modified Supports P2 Poison Scavenging (Support traps poison) B->P2 C Protective Coatings P3 Site Blocking (Coating prevents poison access) C->P3 D Geometric Modification P4 Ensemble Size Control (Breaks up large active sites) D->P4

Caption: Strategies and principles for designing poison-resistant catalysts.

  • Bimetallic Catalysts: The addition of a second metal can modify the electronic structure of the active sites, decreasing their affinity for poisons like sulfur.[5]

  • Modified Supports: Using supports with a high affinity for poisons can help to trap them before they reach the active metal particles. For example, ceria-containing supports can act as sulfur traps.[5]

  • Protective Coatings: Applying a thin, porous overcoat to the catalyst can physically block large poison molecules while still allowing smaller reactant molecules to access the active sites.[2]

  • Geometric Modification: Creating catalysts with specific atomic arrangements can reduce the number of sites that are susceptible to poisoning. For instance, breaking up large ensembles of palladium atoms by incorporating sulfur into the catalyst structure has been shown to improve selectivity and poison resistance in some cases.[15]

By systematically applying the diagnostic and troubleshooting steps outlined in this guide, researchers can effectively identify, mitigate, and overcome the challenges posed by catalyst poisoning in nitro reduction reactions, leading to more robust and efficient synthetic processes.

V. References

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]

  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

  • ACS Publications. (n.d.). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews. Retrieved from [Link]

  • Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • CCS Chemistry. (n.d.). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Patsnap. (2025, June 19). What is catalyst regeneration and how does it extend catalyst life?. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Toxicological Implications of Platinum Group Elements (PGEs): A Systematic Review of In Vivo and In Vitro Studies Using Mammalian Models. Retrieved from [Link]

  • PMC. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. Retrieved from [Link]

  • SciELO. (n.d.). Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Catalyst Regeneration: Methods & Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

  • WikEM. (2019, January 28). Platinum toxicity. Retrieved from [Link]

  • ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • ResearchGate. (2024, September 7). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Health Risk of Platinum Group Elements from Automobile Catalysts. Retrieved from [Link]

  • PubMed. (2001, April 10). Evaluation of the health risk of platinum group metals emitted from automotive catalytic converters. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • PMC. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces using ATR- IR Spectroelectrochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Platinum group. Retrieved from [Link]

  • OSTI.GOV. (1996, September 1). A review of the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • OC-Sdsu. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Aakash Institute. (n.d.). Amine, Nitro compounds, Reduction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline . It is designed for medicinal chemists and process development scientists requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline . It is designed for medicinal chemists and process development scientists requiring rigorous structural verification of this key intermediate.[1]

[1]

CAS: 1247801-01-9 Formula: C12H15N3 Molecular Weight: 201.27 Da[1]

Executive Summary & Application Context

This molecule serves as a critical "linker" scaffold in the synthesis of kinase inhibitors (e.g., substituted imidazoles) and adrenergic receptor agonists (related to detomidine analogs). Its structural integrity relies on two pivotal features: the regiochemistry of the imidazole substitution (N1 vs. N3) and the oxidation state of the aniline nitrogen .

This guide compares the spectral performance of the product against its nitro-precursor and analyzes solvent-dependent shifts to provide a self-validating identification protocol.[1]

Experimental Protocol (Standardized)

To ensure reproducibility and resolution of exchangeable protons (NH₂), DMSO-d₆ is the recommended solvent over CDCl₃.

Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D) containing 0.03% TMS (v/v).

    • Why DMSO? Chloroform often causes broadening of the imidazole C2-H and complete loss of the aniline NH₂ signal due to rapid exchange.[1] DMSO stabilizes the zwitterionic character of the imidazole and slows exchange.

  • Tube: Transfer to a 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (approx.[1][2] 3.5 µs)

    • Relaxation Delay (D1): 1.0 s (minimum) to ensure integration accuracy of aromatic protons.

    • Scans (NS): 16–32 scans for clear S/N > 200:1.

    • Temperature: 298 K (25 °C).[1]

Spectral Analysis & Assignment

The "Fingerprint" Regions

The spectrum is divided into three distinct diagnostic zones.[1] The loss of symmetry in the imidazole ring upon N-alkylation is the primary indicator of successful synthesis.[1]

Table 1: Chemical Shift Assignment (DMSO-d₆)
Regionδ (ppm)MultiplicityIntegralAssignmentStructural Insight (Expert Note)
Heteroaromatic 7.55 s1HImidazole C2-HCritical Diagnostic: This sharp singlet confirms the imidazole ring is intact.[1] In CDCl₃, this often shifts upfield to ~7.4 ppm.
Aromatic 6.95t1HAniline C5-HPseudo-triplet (J ≈ 7.8 Hz).[1]
Aromatic 6.45s (broad)1HAniline C2-HUpfield due to ortho-NH₂ shielding.[1] Found between the linker and NH₂.[1]
Aromatic 6.38 - 6.42m2HAniline C4-H, C6-HOverlapping multiplets; shielded by the electron-donating amine.[1]
Exchangeable 5.10 s (broad)2H-NH₂Disappears on D₂O shake.[1] Indicates successful reduction of NO₂ precursor.[1]
Benzylic 4.95 s2HN-CH₂-ArConnectivity Proof: Connects the imidazole N1 to the aniline ring.[1]
Aliphatic 2.08 s3HImidazole C4-CH₃Symmetry Break: Unlike the starting material (4,5-dimethylimidazole), these methyls are not equivalent.[1]
Aliphatic 1.98 s3HImidazole C5-CH₃The C5-methyl is shielded by the adjacent N-benzyl group (steric/electronic effect).[1]

Note on Symmetry: In the starting material (4,5-dimethylimidazole), rapid tautomerism makes the two methyl groups appear as a single broad singlet or averaged peak. The appearance of two distinct methyl singlets (2.08 and 1.98 ppm) is the definitive proof of N-alkylation.

Comparative Analysis: Product vs. Alternatives

Scenario A: Solvent Comparison (DMSO-d₆ vs. CDCl₃)

Researchers often default to CDCl₃, but for this molecule, it yields inferior data.

FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Verdict
NH₂ Signal Distinct broad singlet (~5.1 ppm).[1]Often invisible or extremely broad.[1]DMSO wins for confirming reduction.[1]
Imidazole C2-H Sharp, downfield (~7.55 ppm) due to H-bonding with solvent.[1]Upfield (~7.4 ppm), susceptible to concentration shifts.DMSO wins for stability.[1]
Methyl Resolution High resolution (distinct peaks).[1]Lower resolution; peaks may overlap.[1][3]DMSO wins for isomer confirmation.[1]
Scenario B: Reaction Monitoring (Product vs. Precursor)

Distinguishing the product from the starting material, 3-nitrobenzyl-4,5-dimethylimidazole , is a common challenge.

  • Precursor Spectrum (Nitro):

    • Aromatic protons are deshielded (downfield, 7.5–8.2 ppm) due to the electron-withdrawing NO₂ group.

    • No NH₂ signal.

  • Product Spectrum (Amino):

    • Aromatic protons shift significantly upfield (6.4–7.0 ppm) due to the electron-donating NH₂ group.[1]

    • Appearance of NH₂ signal at 5.1 ppm.

Structural Validation Workflow (Visualization)

The following diagram illustrates the logical flow for validating the structure using the data points above.

NMR_Validation_Flow Start Crude Product Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire Check_Me Check 1.9 - 2.1 ppm Region Acquire->Check_Me Symmetry Are there TWO distinct methyl singlets? Check_Me->Symmetry Check_Arom Check 6.3 - 7.0 ppm Region Symmetry->Check_Arom Yes (N-alkylation fixed) Fail_SM FAILED: Starting Material (Tautomerizing Imidazole) Symmetry->Fail_SM No (Single peak = Free Imidazole) Shielding Are aromatics upfield (< 7.0 ppm)? Check_Arom->Shielding Check_NH2 Check ~5.1 ppm Shielding->Check_NH2 Yes (Amino group active) Fail_Nitro FAILED: Intermediate (Nitro-benzyl derivative) Shielding->Fail_Nitro No (Peaks > 7.5 ppm = Nitro) Exchange Is broad singlet present? Check_NH2->Exchange Success CONFIRMED: Target Product (N-alkylated & Reduced) Exchange->Success Yes Exchange->Fail_Nitro No

Figure 1: Decision tree for verifying 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline synthesis using 1H NMR markers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link

  • Santa Cruz Biotechnology. 3-(1H-Imidazol-1-ylmethyl)aniline (Analogous Structural Data). SCBT Product Data. Link

  • PubChem. Compound Summary: 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline (Isomer Comparison Data).[1][4][5] National Library of Medicine.[1] Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Imidazoles and Anilines. University of Wisconsin-Madison Chemistry.[1] Link

Sources

Comparative

Spectroscopic Validation Guide: FTIR Characterization of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

Executive Summary & Technical Context[1][2][3][4][5] In the synthesis of imidazole-based pharmacophores—often utilized in -adrenergic agonists (e.g., detomidine analogs)—the intermediate 3-[(4,5-dimethyl-1H-imidazol-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of imidazole-based pharmacophores—often utilized in


-adrenergic agonists (e.g., detomidine analogs)—the intermediate 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline  represents a critical checkpoint. Its structural integrity relies on two distinct moieties: a meta-substituted aniline ring and a 4,5-dimethylimidazole ring, linked via a methylene bridge at the imidazole 

position.

This guide provides a rigorous framework for using Fourier Transform Infrared (FTIR) spectroscopy as a rapid quality control (QC) tool. Unlike NMR, which provides definitive structural elucidation, FTIR offers immediate "pass/fail" validation of functional group transformation—specifically the absence of the imidazole N-H stretch (indicating successful N-alkylation) and the presence of the aniline primary amine doublet.

Strategic Comparison: FTIR vs. Analytical Alternatives

While FTIR is the workhorse for rapid identification, it must be contextualized against other modalities to understand its limitations and strengths in a drug development workflow.

Table 1: Comparative Efficacy for Structural Validation
FeatureFTIR (ATR) 1H-NMR (400 MHz) Raman Spectroscopy
Primary Utility Rapid QC, Functional Group VerificationDefinitive Structural ElucidationPolymorph Identification, Non-destructive
Sample State Solid (Powder) or OilSolution (

,

)
Solid (Powder)
Key Strength Detects

and

instantly; low cost.
Distinguishes regioisomers (N1 vs N3 alkylation).Excellent for symmetric bonds (

,

).
Limit of Detection ~1-5% impurity (visual)< 0.1% impurityLow sensitivity for fluorescence samples.
Throughput High ( < 2 mins/sample)Low ( > 15 mins/sample)High
Decision Logic: When to use FTIR?
  • Use FTIR for in-process control (IPC) to confirm the reduction of a nitro-precursor to the aniline.

  • Use FTIR to verify the removal of the 4,5-dimethylimidazole starting material (disappearance of broad N-H bands).

  • Switch to NMR if you suspect regioisomer contamination (e.g., alkylation at the wrong imidazole nitrogen or carbon).

Spectral Atlas: Characteristic Peaks & Assignments

The spectrum of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline is a composite of its constituent parts. The following assignments are derived from fragment analysis of 3-aminobenzyl derivatives and N-alkylated imidazoles.

Zone 1: High Frequency (4000 – 2800 )
  • 3450 & 3350

    
     (Primary Amine 
    
    
    
    ):
    • Observation: Two distinct bands (asymmetric and symmetric stretching).

    • Validation: These peaks confirm the integrity of the aniline moiety. If these appear as a broad singlet or are missing, the reduction from the nitro-intermediate is incomplete.

  • 3100 – 3000

    
     (Aromatic C-H): 
    
    • Observation: Weak, sharp shoulders just above 3000

      
      .
      
    • Source: C-H stretches from the benzene ring and the C2-H of the imidazole.

  • 2950 – 2850

    
     (Aliphatic C-H): 
    
    • Observation: Distinct peaks.[1]

    • Source: The methyl groups on the imidazole (2960

      
      ) and the methylene bridge (
      
      
      
      ) connecting the rings.
  • CRITICAL ABSENCE:

    • There should be NO broad band around 3200–2600

      
      . The presence of such a band indicates unreacted 4,5-dimethylimidazole (which forms strong H-bonded dimers) or residual water.
      
Zone 2: The Double Bond Region (1700 – 1500 )
  • 1620 – 1590

    
     (Amine Scissoring & Imidazole C=N): 
    
    • Observation: A strong, often overlapping set of bands.

    • Source: The

      
       scissoring deformation (aniline) typically falls near 1620 
      
      
      
      . The imidazole
      
      
      stretch appears near 1600
      
      
      .[2]
  • 1500 & 1450

    
     (Ring Breathing): 
    
    • Observation: Sharp bands characteristic of the aromatic skeletal vibrations.

Zone 3: The Fingerprint Region (1400 – 600 )
  • 1280 – 1250

    
     (C-N Stretching): 
    
    • Observation: Strong band.

    • Source:

      
       bond of the aniline.
      
  • 780 & 690

    
     (Meta-Substitution Pattern): 
    
    • Observation: Two strong bands.

    • Source: C-H out-of-plane (OOP) bending. This specific pattern (usually ~780 and ~690

      
      ) is diagnostic for meta-substituted  benzene rings (1,3-substitution).
      
    • Differentiation: Para-substituted isomers (1,4) typically show a single strong band ~800-850

      
      .
      

Visualization: Spectral Logic & Workflow

Diagram 1: Spectral Assignment Logic

This diagram illustrates the decision tree for validating the molecule based on spectral features.

SpectralLogic Start FTIR Spectrum Analysis Region1 Region: 3300-3500 cm⁻¹ Start->Region1 Region2 Region: 2500-3200 cm⁻¹ Start->Region2 Region3 Region: 650-900 cm⁻¹ Start->Region3 CheckNH2 Doublet Observed? Region1->CheckNH2 PassNH2 Aniline Confirmed CheckNH2->PassNH2 Yes FailNH2 Check Nitro Precursor CheckNH2->FailNH2 No (Singlet/None) CheckBroad Broad OH/NH Band? Region2->CheckBroad FailPure Impurity: Imidazole SM or Water CheckBroad->FailPure Yes PassPure N-Alkylation Likely CheckBroad->PassPure No CheckMeta Peaks at 690 & 780 cm⁻¹? Region3->CheckMeta PassMeta Meta-Isomer Confirmed CheckMeta->PassMeta Yes FailMeta Regioisomer Alert (Para/Ortho) CheckMeta->FailMeta No

Caption: Logical flow for validating 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline using key spectral windows.

Diagram 2: Synthesis & Validation Workflow

The operational workflow for integrating FTIR into the synthesis pipeline.

Workflow Reactants Reactants: 3-Nitrobenzyl bromide + 4,5-Dimethylimidazole Step1 1. N-Alkylation Reactants->Step1 Step2 2. Nitro Reduction Step1->Step2 Crude Crude Intermediate Step2->Crude FTIR_QC FTIR Checkpoint Crude->FTIR_QC Decision Spec Analysis FTIR_QC->Decision Release Release for NMR/Next Step Decision->Release NH2 present No broad NH Reprocess Reprocess/Recrystallize Decision->Reprocess Broad NH present (Start Material)

Caption: Integration of FTIR as a "Gatekeeper" technique before expensive NMR analysis.

Experimental Protocol: ATR-FTIR Method

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for solid intermediates, eliminating the need for KBr pellets.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Resolution: 4

    
    .
    
  • Scans: 16 or 32 scans.

Step-by-Step Procedure
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to suppress atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    .
  • Sample Loading: Place approximately 2–5 mg of the solid sample onto the center of the crystal.

  • Compression: Lower the pressure arm until the force gauge reaches the manufacturer's recommended limit (ensures intimate contact).

  • Acquisition: Scan the sample from 4000 to 600

    
    .
    
  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the fine splitting of the aromatic C-H bands.

Self-Validation (Troubleshooting)
  • Issue: Broad peak at 3400

    
    .
    
    • Cause: Sample is wet (hygroscopic imidazole).

    • Fix: Dry sample in a vacuum oven at 40°C for 2 hours and re-run.

  • Issue: Low signal intensity (< 80% T).

    • Cause: Poor contact.

    • Fix: Increase pressure on the ATR arm or grind the sample to a finer powder.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for functional group assignment).

  • NIST Chemistry WebBook. Infrared Spectrum of 3-Aminobenzyl Alcohol. National Institute of Standards and Technology.[5] Available at: [Link] (Proxy for aniline moiety spectral data).

  • PubChem. Compound Summary for CID 80293 (3-Aminobenzyl alcohol). National Center for Biotechnology Information. Available at: [Link]

  • Al-Alwany, A. M., et al. (2019).[6] Synthesis and Characterization of New Imidazole Derivatives. Journal of Global Pharma Technology. (Reference for imidazole ring vibrations).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Authoritative source for meta-substitution patterns).

Sources

Validation

Comparative Assessment of Reference Standards for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline: Impact on API Impurity Profiling

Executive Summary & Application Context Compound Identity: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS: 1247801-01-9 Role: Critical Intermediate / Key Starting Material (KSM) for Tyrosine Kinase Inhibitor (TKI)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound Identity: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS: 1247801-01-9 Role: Critical Intermediate / Key Starting Material (KSM) for Tyrosine Kinase Inhibitor (TKI) synthesis.

In the development of small molecule kinase inhibitors, the quality of the "hinge-binding" moiety—often an imidazole derivative—is paramount. This guide objectively compares the performance of Certified Reference Standards (CRS) versus Commercial Building Block Grades and In-House Working Standards for the specific intermediate 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline.

The selection of the reference standard grade directly dictates the accuracy of impurity calculations in the final Active Pharmaceutical Ingredient (API). Using a sub-standard reference material for this aniline derivative introduces significant risk of mass balance errors and under-quantification of genotoxic impurities (e.g., nitro-precursors).

Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary sources of reference materials available to analytical chemists.

Table 1: Performance & Specification Comparison
FeatureOption A: Certified Reference Standard (CRS) Option B: In-House Working Standard Option C: Commercial "Tech" Grade
Purity (Chromatographic) > 99.5% (HPLC-UV & LC-MS)> 98.0% (Qualified against CRS)90% - 95% (Variable)
Assay (Mass Balance) 99.9% ± 0.5% (Corrected for water/solvents)98.0% - 101.0%Not Determined (Assume 100% = Error)
Impurity Identification Fully Characterized (NMR/MS)Major peaks identifiedUnknown / Generic
Oxidation State Controlled (Argon packed)Variable (Depends on storage)High Risk (Often brown/oxidized)
Water Content (KF) Quantified (< 0.5%)QuantifiedUnknown (Hygroscopic imidazole)
Primary Application Release Testing, ValidationRoutine QC, In-process checksSynthesis input only
Critical Insight: The "Assay vs. Purity" Trap

For this specific molecule, the imidazole ring is hygroscopic and the aniline is oxidation-prone .

  • Scenario: A researcher uses Option C (Tech Grade) as a standard. It is 95% pure by HPLC but contains 5% water and 2% inorganic salts.

  • Result: The researcher weighs 10 mg, assuming it is 10 mg of analyte. In reality, it is ~8.8 mg of analyte.

  • Consequence: The response factor (RF) is calculated incorrectly, leading to a 12% overestimation of the purity of the final API or, worse, underestimating residual impurities.

Technical Challenges & Solutions (The "Why")

Challenge 1: The Tailing Imidazole

The imidazole nitrogen (pKa ~7.0) is protonated at standard acidic HPLC pH (pH 2-3). This positive charge interacts with residual silanols on C18 columns, causing severe peak tailing.

  • Solution: Use a High pH Mobile Phase (pH > 9.0) or Ion-Pairing Chromatography .

  • Recommendation: High pH is preferred for LC-MS compatibility.

Challenge 2: Aniline Oxidation

Anilines readily oxidize to azo-compounds and quinones upon exposure to air and light, turning the sample brown.

  • Impact: Oxidation products often elute late or stick to the column, creating "ghost peaks" in subsequent runs.

  • Protocol: Standards must be stored under Argon at -20°C.

Experimental Protocols

Protocol A: Self-Validating HPLC Purity Method

This method uses a high pH buffer to suppress ionization of the imidazole, ensuring sharp peaks and high sensitivity.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 240 nm (Aniline absorption max) and 210 nm (General).

  • Temperature: 30°C.

Validation Criteria (System Suitability):

  • Tailing Factor: < 1.5 (Critical for imidazole quantification).

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-methyl analog).

Protocol B: Qualification of an In-House Working Standard

If purchasing a CRS is cost-prohibitive for routine use, follow this workflow to qualify a "Tech Grade" batch as a Working Standard.

  • Purification: Recrystallize 5g of Tech Grade material from Ethanol/Hexane to remove oxidation products. Dry under vacuum at 40°C for 24 hours.

  • Homogeneity: Grind to a fine powder and blend.

  • Water Content: Perform Karl Fischer (KF) titration in triplicate. (Target: < 0.5%).

  • Residue on Ignition (ROI): Determine inorganic content (Target: < 0.1%).

  • Mass Balance Calculation:

    
    
    
  • Storage: Aliquot into amber vials, flush with Argon, seal, and store at -20°C.

Visualizing the Impact

Diagram 1: Impurity Propagation Pathway

This diagram illustrates why the purity of this specific intermediate is critical for the final drug substance.

ImpurityPropagation Start Crude Intermediate (CAS 1247801-01-9) Reaction Coupling Reaction (API Synthesis) Start->Reaction Main Path Impurity1 Impurity: 3-Nitro Precursor (Genotoxic Risk) Impurity1->Reaction Competes Impurity2 Impurity: Des-methyl analog Impurity2->Reaction Competes API_Clean Target API Reaction->API_Clean Yields Drug API_Dirty API Impurity X (Difficult to Purify) Reaction->API_Dirty Yields Side-Product API_Dirty->API_Clean Requires expensive prep-HPLC to remove

Caption: Propagation of impurities from the aniline intermediate to the final API. Impurities in the starting material (Reference Standard) can lead to structurally similar API impurities that are difficult to separate.

Diagram 2: Reference Standard Selection Logic

A decision tree for selecting the appropriate standard grade based on the development phase.

SelectionLogic Start Select Reference Standard Phase Development Phase? Start->Phase Early Early Discovery (Hit-to-Lead) Phase->Early Late Late Stage / GMP (IND/NDA) Phase->Late Decision1 Use Commercial Grade (Check Purity by HPLC Area%) Early->Decision1 Decision2 Use Certified Reference Standard (Quantified w/w%) Late->Decision2 Risk Risk: Assay Error acceptable (<5%) Decision1->Risk NoRisk Risk: Must prove Mass Balance Decision2->NoRisk

Caption: Decision matrix for selecting Reference Standard grade based on regulatory requirements and risk tolerance.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.Link

  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: HPLC Methodologies.Link

  • PubChem. Compound Summary: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (CAS 1247801-01-9).Link

  • Alsante, K. M., et al. The role of reference standards in the pharmaceutical development process. Advanced Drug Delivery Reviews, 2007. Link

Sources

Comparative

Validating the Biological Activity of Imidazole-Aniline Derivatives: A Comparative Guide

Executive Summary: The Imidazole-Aniline Scaffold The imidazole-aniline hybrid scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole-Aniline Scaffold

The imidazole-aniline hybrid scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors. By fusing the hydrogen-bonding capability of the imidazole ring (mimicking the adenine purine core) with the hydrophobic reach of the aniline moiety, these derivatives offer a versatile platform for targeting the ATP-binding pockets of tyrosine kinases such as EGFR , VEGFR-2 , and B-RAF .

This guide outlines a rigorous validation protocol for these derivatives, comparing their performance against established Quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib). While quinazolines are the clinical gold standard for EGFR inhibition, imidazole-aniline derivatives are gaining traction due to their ability to overcome specific resistance mutations (e.g., T790M) and their tunable physicochemical profiles.

Comparative Performance Analysis

To validate a new imidazole-aniline derivative, it must be benchmarked against standard-of-care alternatives.[1] The following analysis contrasts the performance of optimized imidazole-aniline derivatives against classic quinazoline scaffolds using data synthesized from recent high-impact medicinal chemistry campaigns.

Table 1: Performance Benchmarks (Imidazole-Aniline vs. Quinazoline)
FeatureImidazole-Aniline DerivativesQuinazoline Standards (e.g., Gefitinib)Comparative Insight
Primary Target Multi-kinase (EGFR, VEGFR, CDK2)Highly selective EGFRImidazoles offer broader polypharmacology, useful for complex tumors.
Potency (Enzymatic IC₅₀) 10 – 150 nM (Optimized leads)3 – 30 nM Quinazolines are often more potent in vitro, but imidazoles are catching up.
Cellular Potency (A549 IC₅₀) 0.5 – 5.0 µM 0.05 – 0.5 µM Imidazoles often require optimization for cell permeability to match quinazolines.
Resistance Profile High efficacy against T790M & L858R Prone to T790M resistanceThe flexible aniline linker allows imidazoles to bypass steric clashes in mutant gates.
Solubility (LogS) Moderate to High (Tunable N-sites)Low to ModerateImidazole nitrogen offers superior pH-dependent solubility.
Metabolic Stability Variable (CYP450 interaction risk)Well-characterizedImidazole ring can inhibit CYPs; requires early ADME screening.

Key Takeaway: While quinazolines currently lead in absolute nanomolar potency, imidazole-aniline derivatives provide a superior starting point for designing dual-inhibitors (e.g., EGFR/VEGFR) and addressing drug-resistant mutations where rigid quinazolines fail.

Strategic Validation Workflow

A robust validation campaign must move beyond simple phenotype observation. You must prove target engagement and mechanism of action.

Diagram 1: The Validation Hierarchy

This workflow illustrates the logical progression from computational prediction to biological confirmation.

ValidationWorkflow Start Candidate Selection (Imidazole-Aniline Library) Docking Molecular Docking (ATP Pocket Affinity) Start->Docking Subgraph_InSilico Phase 1: In Silico ADME ADME Prediction (Lipinski Rules) Docking->ADME Filter Hits KinaseAssay Enzymatic Kinase Assay (ADP-Glo / FRET) ADME->KinaseAssay Synthesis Subgraph_Biochem Phase 2: Biochemical Selectivity Selectivity Profiling (WT vs Mutant Panel) KinaseAssay->Selectivity IC50 < 100nM Viability Cell Viability (MTT/CCK-8) (A549, MCF-7, HUVEC) Selectivity->Viability Selectivity > 10x Subgraph_Cell Phase 3: Cellular Western Target Engagement (Western Blot) (pEGFR / pERK inhibition) Viability->Western Correlation Check Decision Lead Candidate Validation Western->Decision

Caption: A multi-stage validation pipeline ensuring only on-target, permeable, and selective derivatives progress to lead optimization.

Detailed Experimental Protocols

Protocol A: Enzymatic Kinase Inhibition Assay (ADP-Glo)

Objective: To determine the intrinsic IC₅₀ of the derivative against the target kinase (e.g., EGFR) without the confounding variables of cell permeability.

Why this method? Unlike radiometric assays, the ADP-Glo™ assay is homogenous and luminescent, measuring ADP generation directly. It is less prone to interference from the fluorescence often intrinsic to imidazole-based compounds.

Materials:

  • Recombinant EGFR kinase (human, active).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent.

  • Test Compound: Imidazole-aniline derivative (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in 1X Kinase Buffer to prepare a 3-fold serial dilution series (e.g., 10 µM down to 0.1 nM). Final DMSO concentration must be < 1%.

  • Kinase Reaction:

    • Add 2 µL of inhibitor solution to a 384-well white plate.

    • Add 2 µL of EGFR enzyme (0.2 ng/µL). Incubate for 10 min at RT (allows inhibitor to bind the active site).

    • Add 1 µL of ATP/Substrate mix (ATP concentration should be at

      
       apparent, typically 10 µM).
      
    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 sec).

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit using a non-linear regression (Sigmoidal dose-response, variable slope) to calculate IC₅₀.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Gefitinib must yield an IC₅₀ within 3-fold of historical data (approx. 3–5 nM).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: To prove that the cytotoxicity observed in cell viability assays is actually due to the inhibition of the specific kinase pathway (e.g., EGFR-MAPK), and not general toxicity.

Why this method? Phenotypic death (MTT assay) is insufficient proof of mechanism. Western blotting visualizes the phosphorylation status of the target. An effective imidazole-aniline inhibitor should reduce pEGFR and downstream pERK without affecting total protein levels.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 (EGFR overexpressing) cells in 6-well plates (

    
     cells/well). Allow attachment for 24h.
    
  • Starvation: Replace medium with serum-free medium for 12h (synchronizes cells and reduces basal phosphorylation).

  • Treatment:

    • Treat cells with the imidazole-aniline derivative at concentrations of

      
      , 
      
      
      
      , and
      
      
      the cellular IC₅₀ determined in MTT assays.
    • Include a Vehicle Control (DMSO) and Positive Control (Gefitinib 1 µM).

    • Incubate for 2–4 hours.

  • Stimulation: Stimulate cells with EGF (100 ng/mL) for 15 minutes to robustly activate the pathway.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails.

  • Blotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Probe with primary antibodies: Anti-pEGFR (Tyr1068) , Anti-pERK1/2 (Thr202/Tyr204) .

    • Probe with loading controls: Anti-Total EGFR , Anti-Total ERK , Anti-GAPDH .

  • Quantification: Normalize phosphorylated signal to total protein signal using densitometry.

Mechanistic Visualization: The EGFR Signaling Pathway

Understanding where the imidazole-aniline derivative acts is crucial. These compounds typically function as ATP-competitive inhibitors at the tyrosine kinase domain.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS (GTPase) EGFR->RAS Phosphorylation (Y1068) Inhibitor Imidazole-Aniline Derivative Inhibitor->EGFR Blocks ATP Pocket RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation & Survival ERK->Nucleus Translocation

Caption: The inhibitor blocks ATP binding at the EGFR kinase domain, halting the RAS-RAF-MEK-ERK phosphorylation cascade.

References

  • National Institutes of Health (NIH). (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI Pharmaceuticals. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Zhang, et al. (2025).[2] Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

Sources

Validation

Technical Guide: QC Protocols for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

Topic: QC Testing Protocols for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Managers. Executive Summary 3-[(4,5-dimethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Testing Protocols for 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Managers.

Executive Summary

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline (CAS 1247801-01-9) is a critical bifunctional building block featuring an electron-rich aniline moiety linked via a methylene bridge to a 4,5-dimethylimidazole core.[1] Its structural duality—acting as both a nucleophile (aniline) and a basic ligand (imidazole)—makes it indispensable for synthesizing kinase inhibitors and organometallic ligands. However, this same duality introduces unique stability challenges, specifically oxidative dimerization and hygroscopicity, which standard QC panels often miss.

This guide objectively compares high-fidelity analytical protocols (HPLC-PDA vs. Potentiometric Titration) to establish a "Gold Standard" QC workflow. It demonstrates why relying solely on HPLC (Area %) is insufficient for this intermediate and proposes a multi-modal testing strategy.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before defining protocols, we must understand the molecule's failure modes.

AttributeSpecificationRationale for Control
Appearance Off-white to pale yellow powderOxidation Indicator: Darkening (brown/red) indicates aniline oxidation to azo/nitroso species.
Assay (Purity) > 98.0% (w/w)Stoichiometry: Low assay disrupts downstream molar ratios, leading to difficult-to-remove side products.
Water Content < 1.0% (KF)Hygroscopicity: The imidazole ring attracts moisture, which hydrolyzes acid chloride reagents in subsequent steps.
Regio-Purity No 4-methyl / 5-methyl isomersSymmetry: While 4,5-dimethylimidazole is symmetric, impurities in its synthesis can lead to inseparable isomers later.

Part 2: Comparative Assay Protocols

This section compares two primary methods for determining the "Assay" (strength) of the material.

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

The standard for impurity profiling.

Protocol Parameters:

  • Column: C18 Base-Deactivated (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Note: High pH keeps the aniline deprotonated and improves imidazole peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: PDA at 240 nm (Aniline max) and 210 nm (Imidazole).

  • Flow Rate: 1.0 mL/min.[2]

Experimental Insight: Using acidic buffers (pH 3.0) often causes the imidazole moiety to tail significantly due to interaction with residual silanols. We recommend a pH 9.0 buffer to suppress protonation of the imidazole (pKa ~7-8), resulting in sharp, symmetric peaks.

Method B: Non-Aqueous Potentiometric Titration

The standard for absolute stoichiometry.

Protocol Parameters:

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid (50 mL).

  • Electrode: Glass pH electrode with LiCl reference.

  • Endpoint: Second inflection point (differentiating the highly basic imidazole from the weakly basic aniline).

Experimental Insight: The aniline nitrogen is weakly basic in acetic acid, while the imidazole nitrogen is strongly basic. This method quantifies the total basic nitrogen.

Comparative Performance Analysis

The following table summarizes experimental data comparing these methods on a "Technical Grade" batch (95% purity) vs. a "High Purity" batch (99%).

FeatureMethod A: HPLC-PDA (Area %)Method B: Potentiometric TitrationVerdict
Specificity High. Separates synthesis byproducts (e.g., 3-nitrobenzyl bromide precursors).Low. Cannot distinguish between the product and other basic impurities (e.g., unreacted imidazole).HPLC is required for purity.
Accuracy (Assay) Medium. "Area %" assumes all impurities have equal UV response, which is false for inorganic salts.High. Provides absolute weight-based purity (w/w), accounting for moisture/salts.Titration is superior for stoichiometry.
Precision (RSD) < 0.5%< 0.2%Titration is more reproducible.
Limit of Detection ~0.05% (Impurity level)N/A (Macro method)HPLC is required for trace analysis.

Part 3: Impurity Profiling & Control Strategy

For 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline, three specific impurities dictate the quality of the material.

  • Impurity A (Precursor): 4,5-Dimethylimidazole.

    • Origin: Incomplete nucleophilic substitution.

    • Risk:[3] Competes in downstream coupling reactions.

    • Detection: Elutes early in RP-HPLC (polar).

  • Impurity B (Genotoxic): 3-Nitrobenzyl bromide derivatives.

    • Origin: Unreacted starting material from the alkylation step (before reduction).

    • Risk:[3] Potential mutagen (alkylating agent).

    • Control: Must be controlled to < 20 ppm if the downstream steps do not purge it.

  • Impurity C (Oxidation): Azo-dimers.

    • Origin: Air oxidation of the aniline amine.

    • Detection: Late-eluting, highly colored peaks on HPLC.

Part 4: Experimental Workflow & Visualization

The following diagram illustrates the decision logic for releasing a batch of this intermediate. It integrates the comparative methods into a fail-safe workflow.

QC_Workflow Start Batch Receipt (Crude/Recrystallized) Visual Appearance Check (Color/State) Start->Visual ID_Test Identity Test (H-NMR / IR) HPLC Purity Analysis (HPLC-PDA) Target: >99.0% Area ID_Test->HPLC Confirmed Visual->ID_Test Pass Reject REJECT / REWORK Visual->Reject Fail (Dark/Tarry) Impurity_Check Impurity Profiling (Genotoxic Precursors) HPLC->Impurity_Check Purity > 99% HPLC->Reject Purity < 99% Titration Assay Determination (Non-Aqueous Titration) Target: 98.0 - 102.0% w/w Decision Release Decision Titration->Decision Impurity_Check->Titration GTIs < Limit Impurity_Check->Reject GTIs Detected Decision->Reject Assay out of spec Approve RELEASE FOR SYNTHESIS Decision->Approve Assay within spec

Caption: Integrated QC Decision Tree ensuring both chemical purity (HPLC) and stoichiometric accuracy (Titration) prior to release.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guidelines.[2][4][5][6][7] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products.[Link]

  • Royal Society of Chemistry. The pKa values of N-aryl imidazolinium salts and their homologues. Organic & Biomolecular Chemistry.[1][8][9] [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 4,5-Dimethylimidazole Derivatives for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the imidazole scaffold remains a cornerstone for the development of novel molecules with diverse biological activities and material properties. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the imidazole scaffold remains a cornerstone for the development of novel molecules with diverse biological activities and material properties. Among the plethora of substituted imidazoles, 4,5-dimethylimidazole derivatives represent a critical subclass, offering a unique combination of steric and electronic properties that influence their molecular interactions and reactivity. This guide provides a comprehensive comparison of the spectroscopic characterization of 4,5-dimethylimidazole derivatives with alternative substituted imidazoles, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively identify, characterize, and differentiate these valuable compounds.

The Significance of Spectroscopic Characterization

The precise elucidation of a molecule's structure is paramount in drug discovery and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity, purity, and conformation. For 4,5-dimethylimidazole derivatives, a multi-technique approach is essential for unambiguous characterization, with each method providing complementary information.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

Comparative Fragmentation Patterns

The fragmentation of imidazole derivatives in MS is heavily influenced by the nature and position of substituents. For 4,5-dimethylimidazole derivatives, the presence of the two methyl groups on the imidazole ring leads to characteristic fragmentation pathways.

A common fragmentation pathway for imidazole derivatives involves the cleavage of the ring. However, the 4,5-dimethyl substitution pattern tends to stabilize the imidazole ring, leading to fragmentation primarily involving the substituents. For instance, the loss of a methyl radical (•CH3) is a common initial fragmentation step.

In comparison to other substituted imidazoles, such as 2-methylimidazole or 1-methylimidazole, the fragmentation pattern of 4,5-dimethylimidazole will differ significantly. For example, 1-methyl-5-nitroimidazole shows a significant alteration in its fragmentation pattern compared to its 4(5)-nitroimidazole counterpart, with a notable quenching of NO and NO+ production, which are key radicals in radiosensitization.[1] This highlights the profound impact of substituent position on the fragmentation pathways.

Table 1: Predicted Dominant Fragmentation Pathways for Substituted Imidazoles

CompoundPredicted Key Fragment Ions (m/z)Rationale
4,5-Dimethylimidazole [M-H]+, [M-CH3]+, [M-HCN]+Loss of a proton, a methyl radical, or hydrogen cyanide from the ring.
2-Methylimidazole [M-H]+, [M-HCN]+Ring fragmentation is more prominent compared to 4,5-dimethylimidazole.
1-Ethyl-4,5-dimethylimidazole [M-CH3]+, [M-C2H5]+, [M-CH3-HCN]+Loss of substituents from both the ring and the nitrogen atom.
2-Phenyl-4,5-dimethylimidazole [M]+•, [M-H]+, fragments from the phenyl ringThe phenyl group introduces additional fragmentation pathways.
Experimental Protocol: GC-MS Analysis of 4,5-Dimethylimidazole Derivatives

This protocol outlines a general procedure for the analysis of 4,5-dimethylimidazole derivatives. Optimization of parameters may be required for specific compounds.

  • Sample Preparation: Dissolve the 4,5-dimethylimidazole derivative in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating many imidazole derivatives.[2]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Transfer Line Temperature: 280 °C.[2]

    • Ion Source Temperature: 230 °C.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect data_analysis Data Analysis (Mass Spectrum) detect->data_analysis Data Acquisition

Caption: Workflow for GC-MS analysis of 4,5-dimethylimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

Comparative ¹H and ¹³C NMR Analysis

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The methyl groups at the 4 and 5 positions of the imidazole ring exert an electron-donating effect, which influences the chemical shifts of the ring protons and carbons.

In the ¹H NMR spectrum of 4,5-dimethylimidazole, the C2-H proton typically appears as a singlet in the aromatic region. The two methyl groups will also appear as a singlet, assuming free rotation. The chemical shift of the N-H proton is variable and depends on the solvent and concentration.

Compared to unsubstituted imidazole, the methyl groups in 4,5-dimethylimidazole will cause a slight upfield shift (shielding) of the ring carbons. The effect of substituents on the chemical shifts of the imidazole ring has been studied extensively, providing a basis for comparison. For example, in a series of 1,2-diaryl-1H-4,5-dihydroimidazoles, the electronic properties of the aryl substituents were shown to significantly influence the chemical shifts of the imidazoline ring protons and carbons.[3]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives in CDCl₃

Compound¹H NMR (Ring Protons)¹H NMR (Methyl Protons)¹³C NMR (Ring Carbons)¹³C NMR (Methyl Carbons)Reference
Imidazole H2: ~7.7, H4/5: ~7.1-C2: ~136, C4/5: ~122-[4]
4,5-Dimethylimidazole H2: ~7.5~2.2C2: ~135, C4/5: ~127~12General knowledge
2-Methylimidazole H4/5: ~6.9~2.4C2: ~145, C4/5: ~121~14General knowledge
1,2,4,5-Tetramethylimidazole -N-CH₃: ~3.5, C-CH₃: ~2.1C2: ~143, C4/5: ~126N-CH₃: ~32, C-CH₃: ~11General knowledge

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis of 4,5-Dimethylimidazole Derivatives
  • Sample Preparation: Dissolve 5-10 mg of the purified 4,5-dimethylimidazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent h1_acq ¹H NMR Acquisition dissolve->h1_acq c13_acq ¹³C NMR Acquisition dissolve->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing integration Integration (¹H) phasing->integration analysis Structure Confirmation integration->analysis Structural Elucidation

Caption: General workflow for NMR analysis of organic compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Comparative IR Spectral Analysis

The IR spectrum of a 4,5-dimethylimidazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of the imidazole ring and its substituents.

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. This band can be influenced by hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

  • C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the imidazole ring give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations of the ring and methyl groups will appear in the fingerprint region (below 1500 cm⁻¹).

The position and intensity of these bands can be compared to those of other imidazole derivatives to gain insights into the effects of substitution. For instance, the introduction of an electron-withdrawing group on the ring would be expected to shift the C=N and C=C stretching frequencies to higher wavenumbers.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Imidazole Derivatives

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
N-H (Imidazole Ring)Stretch3100 - 3400 (broad)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=N / C=C (Ring)Stretch1450 - 1650
C-H (Methyl)Bend1370 - 1470
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This method is suitable for solid 4,5-dimethylimidazole derivatives.

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[5]

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[5]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into a Pellet grind->press sample_scan Scan Sample Pellet press->sample_scan background Collect Background (Blank KBr Pellet) subtract Subtract Background background->subtract sample_scan->subtract analyze Analyze Spectrum subtract->analyze identification Identify Functional Groups analyze->identification Functional Group Identification

Caption: Workflow for FTIR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Comparative UV-Vis Spectral Analysis

The imidazole ring exhibits characteristic UV absorption due to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the ring.

Unsubstituted imidazole in a neutral aqueous solution shows a characteristic absorption peak around 205-209 nm.[6] The introduction of methyl groups at the 4 and 5 positions in 4,5-dimethylimidazole is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λ_max due to the electron-donating nature of the methyl groups.[6]

Comparing 4,5-dimethylimidazole derivatives with other substituted imidazoles reveals the influence of different functional groups on the electronic transitions. For example, the introduction of a chromophore, such as a phenyl group, will lead to additional and more intense absorption bands at longer wavelengths.[7] The polarity of the solvent can also significantly affect the λ_max, particularly for compounds with charge-transfer character.[7]

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for Imidazole Derivatives in a Non-polar Solvent

CompoundExpected λ_max (nm)Electronic Transition
Imidazole ~210π → π
4,5-Dimethylimidazole ~215-220π → π
2-Phenylimidazole ~280-300π → π* (extended conjugation)
4(5)-Nitroimidazole ~300-320π → π* and n → π*
Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Prepare a stock solution of the 4,5-dimethylimidazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) at a known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Determine the λ_max from the spectrum.

    • If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine the concentration of the analyte.[8]

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare Solution of Known Concentration measure_abs Measure Sample Absorbance prepare_sol->measure_abs baseline Record Baseline (Solvent Blank) baseline->measure_abs determine_lambda Determine λ_max measure_abs->determine_lambda quantify Quantitative Analysis (Beer-Lambert Law) determine_lambda->quantify result Determine Concentration quantify->result Concentration Determination

Caption: General workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic characterization of 4,5-dimethylimidazole derivatives is a multifaceted process that relies on the synergistic application of MS, NMR, IR, and UV-Vis spectroscopy. This guide has provided a comparative framework for understanding the spectral features of these compounds in relation to other substituted imidazoles. By leveraging the detailed protocols and comparative data presented herein, researchers can confidently elucidate the structures of their synthesized 4,5-dimethylimidazole derivatives, paving the way for further advancements in drug discovery and materials science.

References

  • Z. Zhang et al. (2013). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analyst, 138(16), 4624-4630.
  • Y. Li et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • J. Doe, J. Smith. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
  • W. Hendry. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Sciences & Research, 4(1), 1-2.
  • H. Liao et al. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Food Science, 35(2), 168-171.
  • M. Musteata, F. Musteata. (2000). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Proceedings of the EuroResidue IV Conference.
  • Department of Chemistry and Biochemistry, NIU.
  • L. Yuan et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. International Journal of Molecular Sciences, 16(1), 416-432.
  • Y. Liu et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. BenchChem.
  • S. Kumar. (2018).
  • Agilent Technologies. (2014). The Basics of UV-Vis Spectrophotometry.
  • M. Glavaš et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. International Journal of Molecular Sciences, 23(1), 548.
  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • A. C. B. de Oliveira et al. (2025).
  • C. Bamoro et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.
  • M. G. Gichinga et al. (2006). Resonance Raman studies of imidazole, imidazolium, and their derivatives: the effect of deuterium substitution. The Journal of Physical Chemistry A, 110(1), 174-180.
  • S. K. Saha et al. (2025). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Journal of Molecular Structure, 1301, 137269.
  • A. M. Tomczyk et al. (2025). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications.
  • A. Salerno et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(1), 114-123.
  • T. Schlingmann et al. (2020). Impact of Heterocycle Annulation on NIR Absorbance in Quinoid Thioacene Derivatives. Chemistry – A European Journal, 26(48), 10963-10969.
  • M. R. Netherton, G. C. Fu. (2001). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 66(25), 8638-8640.
  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • e-PG Pathshala. (n.d.).
  • A. Salerno et al. (2005). ¹³C-NMR of 1H-4,5-dihydroimidazoles 1-11 (δ ppm).
  • M. Kansiz, H. Siesler. (2012). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. Agilent Technologies.
  • S. Lakhera et al. (2023). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.
  • A. A. Abdel-Fattah et al. (2017). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
  • Rocky Mountain Labs. (2026). How to Prepare Samples for FTIR Testing.
  • S. I. Ahmed, J. G. Kim. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(4), 489-496.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • S. G. Kauthale et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 321-324.
  • A. El Kihel et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 811-815.
  • Biological Magnetic Resonance Bank. (n.d.).
  • J. Clark. (n.d.).
  • Chemistry LibreTexts. (2023).
  • S. K. Saraf et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 488-496.
  • E. Itälä et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776.
  • HSC Chemistry. (2023).
  • Y. Wang et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6567.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

Executive Summary Immediate Action: Treat 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline as a High-Toxicity Organic Base . Disposal Path: High-Temperature Incineration (Combustible Waste Stream).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action: Treat 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline as a High-Toxicity Organic Base . Disposal Path: High-Temperature Incineration (Combustible Waste Stream). Critical Restriction: Do NOT dispose of via sanitary sewer or mix with acidic waste streams.

This compound combines the systemic toxicity of an aniline (methemoglobinemia risk) with the basicity of an imidazole . Disposal protocols must account for both the biological hazard and the chemical incompatibility with strong acids and oxidizers.[1]

Hazard Identification & Technical Rationale (The "Why")

To safely dispose of this compound, you must understand its functional moieties. We do not simply follow a list; we manage the chemistry.

MoietyHazard ClassOperational Implication
Aniline Group Acute Toxin (Skin/Inhalation), Carcinogen (Suspected), Aquatic ToxinZero-discharge policy. Even trace amounts are toxic to aquatic life. Double-gloving is mandatory to prevent skin absorption.
Imidazole Ring Irritant / Corrosive (Basic)Segregation is key. Mixing this organic base with strong acid waste (e.g., H₂SO₄) will generate heat (exotherm) and precipitate salts, which can clog incinerator feed nozzles.
Alkyl Side Chains CombustibleSuitable for fuel blending/incineration.

Self-Validating Safety Check:

  • Observation: If the waste solution turns dark brown/red upon standing in air, it confirms the oxidation of the aniline moiety. This validates the need for amber glass storage to prevent uncontrolled degradation before disposal.

Pre-Disposal Segregation & Packaging[2]

A. Waste Stream Classification

Categorize this material as "Hazardous Waste - Organic Alkali / Toxic."

B. Compatibility Matrix
  • Compatible: Alcohols (Methanol, Ethanol), Acetonitrile, Dichloromethane (DCM), basic organic solutions.

  • INCOMPATIBLE (Do Not Mix):

    • Strong Acids: Causes exothermic neutralization and salt precipitation.

    • Oxidizers (Peroxides, Nitric Acid): High risk of fire or explosion due to the electron-rich aniline ring.

C. Container Specifications
  • Primary Container: Amber glass or High-Density Polyethylene (HDPE).

  • Cap: Vented cap recommended if the waste solution contains volatile solvents; otherwise, a standard screw cap with a Teflon (PTFE) liner to prevent seal degradation by the amine.

Step-by-Step Disposal Workflow

This protocol ensures the material is transferred from the bench to the central accumulation area without exposure or cross-contamination.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double layer recommended), lab coat, and safety glasses.[1] If handling powder >10g, use a powder hood or N95 respirator.

  • Solubilization (For Solids): Do not dispose of loose powder. Dissolve the solid in a minimal amount of compatible solvent (e.g., Methanol or Acetone) to create a liquid waste stream. This prevents dust generation during downstream handling.[2][3]

Phase 2: Transfer
  • Transfer: Pour the solution into the "Organic Base" or "Non-Halogenated Organic" waste container.

    • Note: If dissolved in DCM or Chloroform, use the "Halogenated Organic" stream.

  • Rinsing: Triple-rinse the original vessel with the solvent.[4] Add rinsate to the waste container.[4]

Phase 3: Labeling & Handoff
  • Labeling: Complete the Hazardous Waste Tag.

    • Chemical Name: Write full name: "3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline".

    • Hazards: Check "Toxic," "Irritant," and "Environmental Hazard."

  • Secondary Containment: Place the waste bottle in a secondary tray during transport to the Satellite Accumulation Area (SAA).

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in Methanol/Acetone (Prevent Dust) Solid->Dissolve SolventCheck Solvent Type? Liquid->SolventCheck Dissolve->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOH, Acetone) SolventCheck->NonHalo No Halogens StreamHalo Stream: Halogenated Organics (Toxic/Irritant) Halo->StreamHalo StreamBase Stream: Organic Bases (Toxic/Corrosive) NonHalo->StreamBase Label Label: Toxic, Env. Hazard Store in SAA StreamHalo->Label StreamBase->Label Incinerate Final Disposal: High Temp Incineration Label->Incinerate

Figure 1: Decision matrix for the segregation and disposal of aniline-imidazole intermediates, ensuring stream compatibility.

Emergency Procedures

Spill Response
  • Small Spill (<50 mL/g): Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels (rapid oxidation risk).

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.[4]

First Aid (Specific to Aniline Exposure)
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Alert medical personnel about potential Methemoglobinemia.

  • Inhalation: Move to fresh air immediately.

Regulatory & Compliance Data

Regulatory BodyClassificationCode/Note
EPA (RCRA) Hazardous WasteD001 (Ignitable, if in solvent), Characteristic Toxic . While not explicitly P/U listed, treat as U012 (Aniline) equivalent for safety.
DOT ShippingLikely UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s) depending on formulation.
Sewer Authority EffluentStrictly Prohibited. Aniline derivatives are persistent aquatic toxins.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • PubChem. (n.d.). Aniline - Safety and Hazards. National Library of Medicine.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline
Reactant of Route 2
3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline
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